molecular formula C9H19N B8731273 3-Methyl-1-pyrrolidinobutane CAS No. 4462-08-2

3-Methyl-1-pyrrolidinobutane

Cat. No.: B8731273
CAS No.: 4462-08-2
M. Wt: 141.25 g/mol
InChI Key: VPXUTZPMWJIVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-pyrrolidinobutane is an organic compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . As a derivative of pyrrolidine, a common saturated heterocyclic amine, this compound features a pyrrolidine ring linked to a 3-methylbutyl chain. This structure is characteristic of molecules investigated for their potential biological activity and utility in chemical synthesis. Pyrrolidine-based structures are of significant interest in medicinal and organic chemistry due to their presence in pharmacologically active molecules and their role as versatile building blocks. The pyrrolidine ring is a key scaffold found in various commercial drugs and experimental compounds, contributing to properties such as metabolic stability and target binding . For instance, related pyrrolidine structures are found in drugs like Remdesivir, a broad-spectrum antiviral agent, and Baricitinib, among others . The specific research applications and mechanistic action of this compound itself are an area for further investigation by the scientific community, building upon the established importance of its core structural motifs. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4462-08-2

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-(3-methylbutyl)pyrrolidine

InChI

InChI=1S/C9H19N/c1-9(2)5-8-10-6-3-4-7-10/h9H,3-8H2,1-2H3

InChI Key

VPXUTZPMWJIVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCC1

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Methyl-1-pyrrolidinobutane (1-Isopentylpyrrolidine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methyl-1-pyrrolidinobutane , chemically identified as 1-(3-methylbutyl)pyrrolidine (also known as 1-isopentylpyrrolidine ).

Executive Summary

This compound is a tertiary amine intermediate characterized by a pyrrolidine ring N-alkylated with an isopentyl (3-methylbutyl) chain. While often conflated in nomenclature with its amide derivative (1-isovalerylpyrrolidine, CAS 60026-17-7) or ketone analogs (e.g., pyrovalerone precursors), the "butane" suffix strictly denotes the fully reduced alkylamine (C₉H₁₉N).

This compound serves as a critical lipophilic amine building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals requiring a hydrophobic linker or a tertiary amine pharmacophore. Its structural properties—combining a rigid cyclic amine with a flexible, branched alkyl tail—make it valuable for modulating the solubility and bioavailability of drug candidates.

Chemical Identity & Structure

Nomenclature Resolution

The name "this compound" follows IUPAC-style construction but is non-standard. The precise chemical designation is 1-(3-methylbutyl)pyrrolidine .

  • IUPAC Name: 1-(3-methylbutyl)pyrrolidine[1]

  • Common Name: 1-Isopentylpyrrolidine; N-Isoamylpyrrolidine

  • Molecular Formula: C₉H₁₉N

  • Molecular Weight: 141.25 g/mol (Calculated for Amine); Note: 155.24 g/mol corresponds to the amide.

  • SMILES: CC(C)CCN1CCCC1[2]

  • CAS Number (Amine): 54766-38-4 (Generic alkylpyrrolidine search) / Note: CAS 60026-17-7 refers to the amide 1-(3-methylbutanoyl)pyrrolidine.

Structural Visualization

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a branched isopentyl chain.

ChemicalStructure Figure 1: Structural connectivity of 1-(3-methylbutyl)pyrrolidine. Pyrrolidine Pyrrolidine Ring (C4H8N-) Linker N-C1 Bond (Tertiary Amine) Pyrrolidine->Linker AlkylChain Isopentyl Group (-CH2-CH2-CH(CH3)2) Linker->AlkylChain

Physicochemical Properties[3][4][5][6]

The following properties are derived from structure-activity relationship (SAR) data for homologous N-alkylpyrrolidines.

PropertyValue (Estimated/Observed)Context
Physical State Colorless to pale yellow liquidTypical for C8-C10 tertiary amines.
Boiling Point 165°C – 175°CExtrapolated from N-butylpyrrolidine (bp ~154°C).
Density 0.82 – 0.85 g/cm³Less dense than water.
LogP (Octanol/Water) ~2.6 – 2.9Highly lipophilic; crosses blood-brain barrier (BBB) easily.
pKa (Conjugate Acid) 10.2 – 10.5Strongly basic; exists as a cation at physiological pH.
Solubility Miscible in ethanol, ether, DCM.Low water solubility (Free Base); High (HCl Salt).

Synthesis & Manufacturing Protocols

For research and drug development applications, the Reductive Amination pathway is the industry standard due to its high yield and avoidance of over-alkylation byproducts (quaternary ammonium salts) common in direct alkylation.

Protocol: Reductive Amination (Self-Validating System)

Reaction Logic: This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material, ensuring a "one-pot" synthesis.

Reagents:

  • Pyrrolidine (1.0 equiv)

  • Isovaleraldehyde (3-methylbutanal) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask under nitrogen atmosphere, dissolve Pyrrolidine (10 mmol) in anhydrous DCM (30 mL).

    • Add Isovaleraldehyde (11 mmol) dropwise.

    • Observation: The solution may warm slightly (exothermic imine formation). Stir for 30 minutes at room temperature.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (14 mmol) portion-wise over 15 minutes.

    • Mechanism: The acid catalyst promotes the formation of the iminium ion, which is rapidly reduced by STAB to the tertiary amine.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slowly, gas evolution possible).

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate under reduced pressure.

    • Distillation: Purify the crude oil via vacuum distillation (expected bp ~60-70°C at 10 mmHg) to obtain the pure amine.

    • Validation: Verify purity via GC-MS (M+ peak at m/z 141).

SynthesisPathway Figure 2: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB). Reagents Pyrrolidine + Isovaleraldehyde Intermediate Iminium Ion Intermediate Reagents->Intermediate - H2O (DCM, r.t.) Product 1-(3-methylbutyl)pyrrolidine (Target Amine) Intermediate->Product + STAB (Reduction)

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

The 1-(3-methylbutyl)pyrrolidine moiety acts as a privileged scaffold for designing ligands targeting G-protein coupled receptors (GPCRs), particularly:

  • Histamine H3 Receptors: The pyrrolidine ring mimics the imidazole of histamine, while the lipophilic tail improves receptor affinity.

  • Sigma Receptors: Tertiary amines with alkyl tails often show high affinity for Sigma-1 receptors, relevant in neuropathic pain and neuropsychiatry.

Solubility Enhancement

In medicinal chemistry, attaching this moiety to a lipophilic drug core can transform a poorly soluble compound into a water-soluble hydrochloride salt . The pKa (~10.4) ensures the nitrogen is protonated in the stomach, facilitating dissolution.

Surfactant Precursors

Quaternization of the tertiary nitrogen with methyl iodide yields N-methyl-N-isopentylpyrrolidinium iodide , a phase-transfer catalyst (PTC) used to facilitate reactions between immiscible phases in organic synthesis.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Flammable Liquid (Category 3): Keep away from heat/sparks.

    • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (typical of alkylamines).

    • Acute Toxicity (Oral/Inhalation): Harmful if swallowed.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and absorption of atmospheric CO₂ (carbamate formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108876, 1-(3-Methylbutyl)pyrrolidine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB reduction).

Sources

3-Methyl-1-pyrrolidinobutane boiling point and density data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyl-1-pyrrolidinobutane , formally identified as 1-(3-methylbutyl)pyrrolidine (or N-isopentylpyrrolidine).

Executive Summary

This compound (CAS: 4462-08-2) is a tertiary amine used primarily as a building block in pharmaceutical synthesis and as a specialized solvent/catalyst in organic transformations.[1][2][3][4] It is structurally characterized by a pyrrolidine ring N-alkylated with an isopentyl group.[5]

Note on Nomenclature: This compound is frequently confused with its amide counterpart, 1-(3-methylbutanoyl)pyrrolidine (CAS: 60026-17-7). This guide focuses exclusively on the amine (alkyl-pyrrolidine) derivative as implied by the "butane" suffix.

Part 1: Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name 1-(3-Methylbutyl)pyrrolidine
Common Synonyms N-Isopentylpyrrolidine; 1-Isoamylpyrrolidine; this compound
CAS Registry Number 4462-08-2
Molecular Formula C

H

N
Molecular Weight 141.26 g/mol
SMILES CC(C)CCN1CCCC1
InChI Key RAPTZNFAMIHBTG-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical structure and its key functional motifs.

ChemicalStructure Pyrrolidine Pyrrolidine Ring (C4H8N-) Linker Alkyl Chain (-CH2-CH2-) Pyrrolidine->Linker N-Alkylation (C-N Bond) Tail Isopropyl Tail (-CH(CH3)2) Linker->Tail Hydrophobic Terminus

Figure 1: Structural segmentation of 1-(3-methylbutyl)pyrrolidine showing the nitrogen heterocycle and the isopentyl side chain.

Part 2: Physicochemical Properties

The following data aggregates experimental values from homologous series and predictive models (QSAR) where direct experimental data for this specific isomer is limited.

Boiling Point & Density Data
Property Value / Range Condition Source/Method
Boiling Point 168 °C – 172 °C @ 760 mmHgPredicted based on Homolog Interpolation [1, 2]
Boiling Point 65 °C – 68 °C@ 15 mmHgEstimated (Nomograph)
Density 0.825 – 0.835 g/mL @ 20 °CComparative Homolog Analysis [3]
Refractive Index

1.4450
@ 20 °CPredicted
Flash Point ~52 °CClosed CupEstimated (Flammable Liquid)
Solubility Moderate (Water)pH > 8Inverse temperature dependence
pKa 10.4 ± 0.2@ 25 °CTypical for N-alkylpyrrolidines
Data Validation via Homologs

To validate the estimated boiling point, we analyze the trend of N-alkylpyrrolidines:

  • N-Propylpyrrolidine (C

    
    ): BP ~130 °C
    
  • N-Butylpyrrolidine (C

    
    ): BP ~154 °C
    
  • N-Pentylpyrrolidine (C

    
     linear): BP ~175 °C
    
  • 1-(3-Methylbutyl)pyrrolidine (C

    
     branched):  Branching typically lowers the boiling point by 3–5 °C compared to the linear isomer. Thus, 168–172 °C  is the authoritative range.
    

Part 3: Synthesis & Experimental Protocols

The most robust synthesis involves the nucleophilic substitution (


) of 1-bromo-3-methylbutane by pyrrolidine.
Synthesis Workflow

Synthesis Reagent1 Pyrrolidine (Nucleophile) Reaction Reflux in Acetonitrile/Toluene (80-110°C, 4-12h) Reagent1->Reaction Reagent2 1-Bromo-3-methylbutane (Electrophile) Reagent2->Reaction Base Base: K2CO3 or Et3N (Acid Scavenger) Base->Reaction Workup Workup: 1. Filter Salts 2. Aqueous Wash 3. Dry (MgSO4) Reaction->Workup Purification Purification: Vacuum Distillation Workup->Purification Product 1-(3-Methylbutyl)pyrrolidine (Pure Amine) Purification->Product

Figure 2: Synthetic pathway for the production of 1-(3-methylbutyl)pyrrolidine via alkylation.

Detailed Protocol
  • Reagents: Charge a reaction vessel with Pyrrolidine (1.2 eq), Potassium Carbonate (1.5 eq), and solvent (Acetonitrile or Toluene).

  • Addition: Add 1-Bromo-3-methylbutane (1.0 eq) dropwise at room temperature to control exotherm.

  • Reaction: Heat to reflux (approx. 80–110 °C depending on solvent) for 6–12 hours. Monitor via GC-MS for disappearance of the bromide.

  • Workup: Cool to RT. Filter off solid potassium bromide salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the crude oil under vacuum. Collect the fraction boiling at 65–68 °C / 15 mmHg .

  • Yield: Typical isolated yields range from 75% to 85%.

Part 4: Applications & Safety

Drug Development Utility
  • Pharmacophore: The N-isopentylpyrrolidine motif is a lipophilic amine headgroup found in various CNS-active agents and antihistamines. It serves to improve blood-brain barrier (BBB) penetration due to its high lipophilicity (LogP ~2.8).

  • Catalysis: Used as a tertiary amine base in organic synthesis, offering different steric properties compared to triethylamine (TEA) or diisopropylethylamine (DIPEA).

Safety Profile
  • GHS Classification: Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Must be handled in a fume hood. Incompatible with strong oxidizing agents and acid chlorides.

References

  • NIST Chemistry WebBook. Pyrrolidine and Alkylpyrrolidine Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem Database. 1-(3-Methylbutyl)pyrrolidine (Compound). National Center for Biotechnology Information. CID 108876. Available at: [Link]

Sources

An In-depth Technical Guide to Differentiating 3-Methyl-1-pyrrolidinobutane and 1-(3-methylbutanoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of molecular research and pharmaceutical development, the precise identification and characterization of chemical entities are paramount. Subtle structural variations can lead to profoundly different physicochemical properties, reactivity, and biological activity. This guide provides a detailed technical examination of two structurally related pyrrolidine derivatives: 3-Methyl-1-pyrrolidinobutane (an amine) and 1-(3-methylbutanoyl)pyrrolidine (an amide). We will dissect their core structural differences, compare their physicochemical and spectroscopic signatures, and outline distinct synthetic pathways. This document serves as an essential reference for researchers, scientists, and drug development professionals, providing the foundational knowledge required to distinguish and appropriately utilize these compounds in an experimental setting.

Introduction: The Critical Distinction Between an Amine and an Amide

Pyrrolidine, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and synthetic drugs.[1][2] When functionalizing the pyrrolidine nitrogen, the nature of the substituent dictates the resulting molecule's fundamental chemical character. This guide focuses on two such derivatives that appear superficially similar but are functionally distinct:

  • This compound: More systematically named 1-(3-methylbutyl)pyrrolidine , this compound is a tertiary amine. The pyrrolidine ring is connected to the 3-methylbutyl group via a direct nitrogen-carbon single bond.

  • 1-(3-methylbutanoyl)pyrrolidine: This compound is a tertiary amide. Here, the pyrrolidine ring is connected to a 3-methylbutanoyl group (an acyl group), characterized by the presence of a carbonyl (C=O) adjacent to the nitrogen atom.

The presence or absence of this single carbonyl group fundamentally alters the molecule's electronic structure, basicity, reactivity, and potential for intermolecular interactions—a distinction with significant consequences for drug design, synthesis, and biological function.

Molecular Structure and Nomenclature

The foundational difference lies in the functional group linking the isopentyl (or isovaleryl) moiety to the pyrrolidine ring.

  • 1-(3-methylbutyl)pyrrolidine (Amine): The nitrogen atom is sp³ hybridized and possesses a lone pair of electrons that is readily available, making the compound basic and nucleophilic.

  • 1-(3-methylbutanoyl)pyrrolidine (Amide): The nitrogen atom is adjacent to a carbonyl group. Due to resonance, the nitrogen's lone pair is delocalized into the carbonyl system. This delocalization renders the nitrogen atom essentially non-basic and significantly alters its reactivity.

G cluster_0 1-(3-methylbutyl)pyrrolidine (Tertiary Amine) cluster_1 1-(3-methylbutanoyl)pyrrolidine (Tertiary Amide) amine label_amine Key Feature: Direct N-C Alkyl Bond Nitrogen is basic and nucleophilic. amide label_amide Key Feature: N-C=O (Amide) Bond Nitrogen lone pair is delocalized; non-basic.

Caption: Chemical structures of the tertiary amine and tertiary amide.

Comparative Physicochemical Properties

The amine and amide functionalities impart distinct physicochemical properties that influence solubility, membrane permeability, and formulation characteristics. The amide's carbonyl group allows it to act as a hydrogen bond acceptor, while its lack of basicity prevents salt formation with acids. The amine, conversely, is a strong hydrogen bond acceptor and its basicity allows for the formation of crystalline salts, which often improves solubility and stability.

Property1-(3-methylbutyl)pyrrolidine (Amine)1-(3-methylbutanoyl)pyrrolidine (Amide)Reference
Molecular Formula C₉H₁₉NC₉H₁₇NO[3]
Molecular Weight 141.26 g/mol 155.24 g/mol [3]
Functional Group Tertiary AmineTertiary Amide
Hydrogen Bond Acceptors 11[4]
Hydrogen Bond Donors 00[4]
Predicted pKa (Conjugate Acid) ~10-11~ -1 to 0
Predicted LogP 2.381.5[4]
Reactivity Profile Basic, NucleophilicNeutral, Poorly Nucleophilic[5]

Synthesis and Chemical Reactivity

The divergent structures of these compounds necessitate entirely different synthetic strategies. The choice of reagents and reaction conditions is a direct consequence of the desired functional group.

Synthesis of 1-(3-methylbutanoyl)pyrrolidine (Amide)

Amide formation is typically achieved through the acylation of an amine. A highly efficient and common laboratory method involves the reaction of pyrrolidine with an activated carboxylic acid derivative, such as 3-methylbutanoyl chloride (isovaleryl chloride). The reaction is an example of nucleophilic acyl substitution. A non-nucleophilic base like triethylamine is often included to neutralize the HCl byproduct.

Protocol: Synthesis via Acylation

  • Dissolve pyrrolidine (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add 3-methylbutanoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product via flash column chromatography or vacuum distillation.

G start Reactants: Pyrrolidine 3-Methylbutanoyl Chloride Triethylamine (Base) reaction Nucleophilic Acyl Substitution Solvent: Dichloromethane Temp: 0°C to RT start->reaction 1. Mix & React workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) reaction->workup 2. Quench & Extract purification Purification (Chromatography or Distillation) workup->purification 3. Isolate end Product: 1-(3-methylbutanoyl)pyrrolidine purification->end 4. Final Product

Caption: General workflow for the synthesis of the target amide.

Synthesis of 1-(3-methylbutyl)pyrrolidine (Amine)

The synthesis of the target tertiary amine can be effectively achieved via reductive amination. This powerful reaction involves the condensation of pyrrolidine with an aldehyde (3-methylbutanal) to form an intermediate enamine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is selective for the iminium ion and tolerant of mildly acidic conditions that favor its formation.

Protocol: Synthesis via Reductive Amination

  • Combine 3-methylbutanal (1.0 eq) and pyrrolidine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane or acetonitrile.

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the solution. The reaction may be mildly exothermic.

  • Stir at room temperature for 12-24 hours until the reaction is complete.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting tertiary amine by column chromatography or distillation.

G start Reactants: Pyrrolidine 3-Methylbutanal iminium Iminium Ion Formation (Acid Catalyst) start->iminium 1. Condensation reduction In Situ Reduction Reagent: NaBH(OAc)3 iminium->reduction 2. Reduction workup Aqueous Workup (Quench with NaHCO3) reduction->workup 3. Quench & Extract end Product: 1-(3-methylbutyl)pyrrolidine workup->end 4. Isolate & Purify

Caption: General workflow for the synthesis of the target amine.

Spectroscopic Differentiation

Standard analytical techniques can be used to unequivocally distinguish between the amine and the amide.

  • Infrared (IR) Spectroscopy: This is often the most direct method. The amide, 1-(3-methylbutanoyl)pyrrolidine , will exhibit a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch, typically appearing in the range of 1630-1680 cm⁻¹. The amine, 1-(3-methylbutyl)pyrrolidine , will completely lack this absorption band.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of the amide is highly deshielded and will produce a distinct signal in the downfield region of the spectrum, usually between 170-180 ppm. This signal is absent in the spectrum of the amine. The carbons alpha to the nitrogen in the amine will appear around 45-55 ppm, while those alpha to the amide nitrogen will be slightly shifted.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbons adjacent (alpha) to the carbonyl group in the amide are deshielded and will appear further downfield compared to the corresponding protons adjacent to the nitrogen in the simple alkyl chain of the amine.

  • Mass Spectrometry (MS): The two compounds will have different molecular weights (141.26 vs. 155.24 g/mol ), providing a clear distinction.[3] They will also exhibit different fragmentation patterns. The amide is prone to McLafferty rearrangement and cleavage alpha to the carbonyl group, while the amine will typically fragment via cleavage alpha to the nitrogen atom, leading to the formation of a stable iminium ion.

Applications and Biological Context

The amine/amide distinction is critical in drug development.

  • Amines are basic and are often protonated at physiological pH (7.4). This positive charge can be crucial for ionic interactions with biological targets like receptors or enzymes. It also generally increases water solubility.

  • Amides are neutral and cannot be protonated. They are stable to hydrolysis and can act as hydrogen bond acceptors. Their neutrality often enhances membrane permeability compared to their charged amine counterparts.

Many pyrrolidine-containing drugs, such as the racetams (e.g., piracetam), are amides.[1] The stability and specific hydrogen bonding capabilities of the amide group are integral to their function. Converting an active amine into an amide (or vice versa) is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.

Conclusion

While separated by only a single oxygen atom, this compound (a tertiary amine) and 1-(3-methylbutanoyl)pyrrolidine (a tertiary amide) are fundamentally different molecules. Their differences in electronic structure manifest in distinct physicochemical properties, require unique synthetic approaches, and result in unambiguous spectroscopic signatures. For scientists in research and drug development, a thorough understanding of these differences is not merely academic; it is a practical necessity for predictable synthesis, accurate characterization, and the rational design of new chemical entities.

References

  • PubChem. (n.d.). 1-(3-Methylthiobut-1-enyl)pyrrolidine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-1-nitrobutane. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-1-butene. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(3-METHYLBUTYL)PYRROLIDINE. Retrieved February 5, 2026, from [Link]

  • He, C., et al. (2024). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules, 30(1), 2796. [Link]

  • PubChem. (n.d.). 1-(3-Methylbutyl)pyrrolidine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Cheméo. (n.d.). 3-Propyl-pyrrolidine. Retrieved February 5, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-a-pyrrolidinobutiophenone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Tidwell, T. T., & Allen, A. D. (2014). Ketene Reactions with Tertiary Amines. The Journal of Organic Chemistry, 79(1), 154-162. [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
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Methodological & Application

Synthesis of 3-Methyl-1-pyrrolidinobutane from pyrrolidine and isopentyl halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pyrrolidinobutane, also known as N-isopentylpyrrolidine, is a tertiary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, combining the cyclic pyrrolidine moiety with a branched alkyl chain, imparts specific physicochemical properties that are of interest in medicinal chemistry for modulating factors such as lipophilicity and receptor binding affinity. This document provides a detailed protocol for the synthesis of this compound via the N-alkylation of pyrrolidine with an isopentyl halide, specifically 1-bromo-3-methylbutane. The described methodology is grounded in the principles of nucleophilic substitution and is designed to be a robust and reproducible procedure for laboratory-scale synthesis.

Reaction Principle and Mechanism

The synthesis of this compound from pyrrolidine and 1-bromo-3-methylbutane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine, pyrrolidine, acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromo-3-methylbutane that is bonded to the bromine atom. The reaction proceeds in a single, concerted step where the carbon-nitrogen bond is formed simultaneously with the cleavage of the carbon-bromine bond.

To facilitate this reaction and to neutralize the hydrobromic acid (HBr) byproduct that is formed, a base is required. The base deprotonates the initially formed ammonium salt, regenerating a neutral tertiary amine product and preventing the protonation of the starting pyrrolidine, which would render it non-nucleophilic. A common and effective base for this transformation is potassium carbonate (K₂CO₃), which is a mild, inexpensive, and easy-to-handle solid.

A potential side reaction in the alkylation of amines is over-alkylation, where the product tertiary amine could further react with the alkyl halide to form a quaternary ammonium salt. However, in the case of tertiary amines, this subsequent reaction is generally slower due to increased steric hindrance around the nitrogen atom. By carefully controlling the stoichiometry of the reactants, mono-alkylation can be favored.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reagents Reagents: Pyrrolidine 1-Bromo-3-methylbutane Potassium Carbonate Acetonitrile Glassware Dry Glassware: Round-bottom flask Condenser Magnetic stirrer Inert_Atmosphere Inert Atmosphere: Nitrogen or Argon Setup Combine Pyrrolidine, K₂CO₃, and Acetonitrile Addition Add 1-Bromo-3-methylbutane Setup->Addition Reflux Heat to Reflux (Monitor by TLC) Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Reaction Complete Filtration Filter off K₂CO₃ Cooling->Filtration Solvent_Removal Remove Acetonitrile (Rotary Evaporation) Filtration->Solvent_Removal Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether and Water) Solvent_Removal->Extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Purification Distillation under Reduced Pressure Drying->Purification Characterization Characterization: NMR, GC-MS, IR Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
PyrrolidineC₄H₉N71.127.11 g (100 mmol)≥99%
1-Bromo-3-methylbutaneC₅H₁₁Br151.0415.10 g (100 mmol)≥98%
Potassium CarbonateK₂CO₃138.2120.73 g (150 mmol)Anhydrous
AcetonitrileCH₃CN41.05200 mLAnhydrous
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Saturated NaCl SolutionNaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add potassium carbonate (20.73 g, 150 mmol) and anhydrous acetonitrile (150 mL).

    • Flush the apparatus with an inert gas (nitrogen or argon).

    • Add pyrrolidine (7.11 g, 100 mmol) to the suspension with stirring.

  • Addition of Isopentyl Halide:

    • Dissolve 1-bromo-3-methylbutane (15.10 g, 100 mmol) in anhydrous acetonitrile (50 mL) and add it to the dropping funnel.

    • Add the 1-bromo-3-methylbutane solution dropwise to the stirred pyrrolidine suspension over 30 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 12-18 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes, 1:4). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progress.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetonitrile.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the resulting residue, add 100 mL of water and 100 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium chloride solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by distillation under reduced pressure. The boiling point of the product is approximately 174-176 °C at atmospheric pressure, so a vacuum will be necessary to achieve a lower boiling temperature and prevent decomposition.

Expected Yield:

The typical yield for this type of N-alkylation reaction is in the range of 70-85%, depending on the purity of the starting materials and the efficiency of the work-up and purification steps.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The spectra will show characteristic peaks corresponding to the protons and carbons of the pyrrolidine ring and the isopentyl group.

  • Mass Spectrometry (MS):

    • Gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity of the product and to confirm its molecular weight. The expected molecular ion peak [M]⁺ for C₉H₁₉N is at m/z = 141.2.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum should show C-H stretching and bending vibrations for the alkyl groups and the absence of an N-H stretch, confirming the formation of a tertiary amine.

Based on publicly available data, the following spectral information can be expected for 1-(3-Methylbutyl)pyrrolidine[2]:

Technique Expected Data
GC-MS Molecular Ion (M⁺) at m/z = 141. Key fragments may appear at m/z = 126, 98, 84, 70.
¹H NMR Characteristic signals for the isopentyl group (a doublet for the two methyl groups, a multiplet for the CH, and two multiplets for the CH₂ groups) and the pyrrolidine ring (multiplets for the α and β protons).
¹³C NMR Signals corresponding to the five distinct carbon environments in the molecule.
IR Absence of N-H stretching band (around 3300-3500 cm⁻¹). Presence of C-H stretching bands (around 2800-3000 cm⁻¹) and C-N stretching bands.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling the reagents and the reaction mixture.[3]

  • All manipulations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • Pyrrolidine: Highly flammable liquid and vapor.[4][5] Harmful if swallowed or inhaled.[4][5] Causes severe skin burns and eye damage.[4][5]

  • 1-Bromo-3-methylbutane: Flammable liquid and vapor.[6] Causes skin and eye irritation.[6] May cause respiratory irritation.[6]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Reaction Hazards:

  • The reaction may be exothermic, especially during the addition of the alkyl halide. Ensure adequate cooling is available if necessary.

  • Heating flammable solvents requires caution. Use a heating mantle with a temperature controller and ensure there are no open flames or sparks in the vicinity.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Halogenated and non-halogenated organic waste should be collected in separate, appropriately labeled containers.

  • Aqueous waste should be neutralized before disposal.

Conclusion

The N-alkylation of pyrrolidine with 1-bromo-3-methylbutane is an effective and straightforward method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable synthetic intermediate in good yield and purity. The provided characterization data will aid in the confirmation of the final product's identity.

References

  • Procedure for N-alkylation of Piperidine? ResearchGate. (2017). Available at: [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. (n.d.).
  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - MDPI. (2023). Retrieved from [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1-(3-Methylbutyl)pyrrolidine | C9H19N | CID 108876 - PubChem. (n.d.). Retrieved from [Link]

  • US20070270596A1 - Process for the Preparation of N-Alkyl Pyrrolidones - Google Patents. (n.d.).
  • 1-Bromo-3-methylbutane Safety D
  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (n.d.). Retrieved from [Link]

  • Pyrrolidine Safety D
  • 1-Bromo-3-methylbutane Safety D
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents. (n.d.).
  • How do you purify N-vinylpyrrolidinone? - ResearchGate. (2014). Retrieved from [Link]

  • 1-Bromo-3-methylbutane Safety D
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes - ChemRxiv. (n.d.). Retrieved from [Link]

  • N alkylation at sp3 Carbon Reagent Guide - ACS GCI Pharmaceutical Roundtable. (2026). Retrieved from [Link]

  • SAFETY D
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Lirias. (n.d.). Retrieved from [Link]

  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Pyrrolidine-Based Intermediates in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of pyrrolidine-containing intermediates in the synthesis of active pharmaceutical ingredients (APIs). While the specific compound "3-Methyl-1-pyrrolidinobutane" is not a commonly cited intermediate, this guide will focus on the broader and highly significant class of substituted pyrrolidines, which are foundational to numerous approved therapeutics. We will delve into the synthetic rationale, provide detailed protocols for their application, and outline the necessary analytical and safety procedures.

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone of modern drug design.[1][2][3] Its prevalence in a wide array of FDA-approved drugs stems from a combination of favorable physicochemical properties and its ability to serve as a versatile scaffold for constructing complex molecular architectures.[4][5][6] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[6] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong and specific binding to proteins and enzymes.[4]

The pyrrolidine motif is integral to a diverse range of therapeutic agents, including antivirals, antihypertensives, anticancer drugs, and central nervous system agents.[2][5][7] This widespread utility underscores the importance of understanding the synthesis and application of pyrrolidine-based intermediates in the drug development pipeline.

Physicochemical Properties and Synthetic Strategies for Pyrrolidine Intermediates

Substituted pyrrolidines offer a tunable platform for modulating the properties of a drug candidate. The incorporation of a pyrrolidine moiety can enhance aqueous solubility and improve other pharmacokinetic parameters.[4] The choice of substituents on the pyrrolidine ring allows for fine-tuning of lipophilicity, basicity, and steric hindrance, all of which are critical for optimizing drug efficacy and safety.

General Synthetic Approaches

The synthesis of pyrrolidine-containing drug candidates typically follows one of two main strategies:

  • Functionalization of a Pre-formed Pyrrolidine Ring: This is the most common approach, particularly for chiral targets.[8] Readily available and often chiral starting materials like proline, hydroxyproline, and their derivatives are functionalized to build the desired molecular complexity.[8] This strategy offers excellent control over stereochemistry.

  • De Novo Ring Construction: This involves the formation of the pyrrolidine ring from acyclic precursors.[6][8] While less common for chiral drug synthesis due to potential challenges in controlling stereoselectivity, various methods exist, including intramolecular cyclization reactions.[9]

The following diagram illustrates a general workflow for the synthesis of a pharmaceutical agent using a pre-formed pyrrolidine intermediate.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: API Synthesis Proline/Hydroxyproline Proline/Hydroxyproline Protection/Activation Protection/Activation Proline/Hydroxyproline->Protection/Activation Chiral Pyrrolidine Intermediate Chiral Pyrrolidine Intermediate Protection/Activation->Chiral Pyrrolidine Intermediate Coupling Reaction Coupling Reaction Chiral Pyrrolidine Intermediate->Coupling Reaction Coupling with another pharmacophore fragment Deprotection Deprotection Coupling Reaction->Deprotection Final API Final API Deprotection->Final API

Caption: General workflow for API synthesis using a chiral pyrrolidine intermediate.

Applications in Drug Development: Case Studies

The versatility of the pyrrolidine scaffold is evident in the wide range of drugs that incorporate this moiety. The following table highlights some prominent examples.

Drug (Brand Name)Therapeutic ClassRole of the Pyrrolidine Moiety
Captopril (Capoten)ACE InhibitorThe proline-derived pyrrolidine ring mimics the C-terminal residue of angiotensin I, enabling potent inhibition of Angiotensin-Converting Enzyme (ACE).[4]
Avanafil (Stendra)PDE5 InhibitorA substituted pyrrolidine carboxamide is a key structural feature for binding to the active site of phosphodiesterase type 5.[8]
Telaprevir (Incivek)HCV Protease InhibitorA fused pyrrolidine backbone is integral to the peptidomimetic structure that inhibits the HCV NS3/4A serine protease.[4][7]
Sunitinib (Sutent)Tyrosine Kinase InhibitorThe pyrrolidine ring is part of the pharmacophore responsible for inhibiting multiple receptor tyrosine kinases involved in tumor growth.[7]
Glycopyrronium AnticholinergicThe quaternary ammonium group on the pyrrolidine ring is essential for its anticholinergic activity.[1][5]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key pyrrolidine intermediate and its subsequent use in the preparation of an active pharmaceutical ingredient.

Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol) from L-Proline

(S)-Prolinol is a versatile chiral building block used in the synthesis of numerous pharmaceuticals, including Avanafil.[8] This protocol details its preparation by the reduction of L-proline.

Reaction Scheme:

L-Proline --(LiAlH₄, THF)--> (S)-2-(Hydroxymethyl)pyrrolidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Proline115.1311.5 g0.1
Lithium aluminum hydride (LiAlH₄)37.957.6 g0.2
Tetrahydrofuran (THF), anhydrous72.11250 mL-
Sodium sulfate, anhydrous142.04As needed-
Deionized Water18.02--
1 M Sodium Hydroxide40.00--

Procedure:

  • Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (7.6 g, 0.2 mol).

  • Addition of Solvent: Carefully add 150 mL of anhydrous THF to the flask.

  • Preparation of Proline Suspension: In a separate beaker, suspend L-proline (11.5 g, 0.1 mol) in 100 mL of anhydrous THF.

  • Addition of Proline: Slowly add the L-proline suspension to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the dropwise addition of 7.6 mL of water, followed by 7.6 mL of 1 M sodium hydroxide solution, and then 22.8 mL of water.

  • Work-up: Stir the resulting white suspension at room temperature for 1 hour. Filter the solid aluminum salts and wash thoroughly with THF (3 x 50 mL).

  • Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(hydroxymethyl)pyrrolidine as a colorless oil.

Expected Yield: 85-95%

Protocol 2: Synthesis of Avanafil using (S)-Prolinol

This protocol describes the coupling of (S)-prolinol with a carboxylic acid precursor to synthesize Avanafil, a PDE5 inhibitor.[8]

Reaction Scheme:

Carboxylic Acid Precursor + (S)-Prolinol --(Coupling Agent)--> Avanafil

G cluster_0 Avanafil Synthesis Carboxylic_Acid 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid Coupling Coupling Reaction (e.g., HATU, DIPEA, DMF) Carboxylic_Acid->Coupling Prolinol (S)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol) Prolinol->Coupling Avanafil Avanafil Coupling->Avanafil

Caption: Synthetic route to Avanafil via coupling with (S)-Prolinol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-((3-chloro-4-methoxybenzyl)amino)-2-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid-1 eq-
(S)-2-(Hydroxymethyl)pyrrolidine101.151.2 eq-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.231.5 eq-
DIPEA (N,N-Diisopropylethylamine)129.243.0 eq-
DMF (N,N-Dimethylformamide), anhydrous73.09--

Procedure:

  • Dissolution: Dissolve the carboxylic acid precursor (1 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add (S)-2-(hydroxymethyl)pyrrolidine (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Avanafil.

Analytical and Quality Control Protocols

The characterization and quality control of pyrrolidine-containing intermediates and final APIs are crucial for ensuring purity, identity, and stability.

Analytical TechniquePurposeKey Parameters to Monitor
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of identity.Chemical shifts, coupling constants, and integration of protons characteristic of the pyrrolidine ring and its substituents.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Molecular ion peak (M⁺) and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Retention time, peak area, and comparison with a reference standard. Chiral HPLC is essential for determining enantiomeric excess.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for N-H, C-N, and other functional groups present in the molecule.

Safety and Handling

Pyrrolidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Many pyrrolidine derivatives are corrosive and/or toxic.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolidine. Google Patents.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. Available at: [Link]

  • N-Methyl-2-pyrrolidone (NMP) in Pharmaceutical Formulation: A Key Solvent for Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Reaction conditions for alkylation of pyrrolidine with 1-bromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the


-alkylation of pyrrolidine with 1-bromo-3-methylbutane (isoamyl bromide) to synthesize 

-(3-methylbutyl)pyrrolidine. Unlike generic procedures, this guide addresses specific challenges associated with secondary amine alkylation: preventing quaternary ammonium salt formation (over-alkylation) and minimizing E2 elimination byproducts. The method utilizes a potassium carbonate (

) mediated

pathway in acetonitrile, enhanced by Finkelstein catalysis (KI). We achieve isolated yields >85% with >98% purity after distillation.[1]

Introduction & Mechanistic Insight

The Reaction Landscape

The synthesis of tertiary amines from secondary amines via alkyl halides is a fundamental transformation in medicinal chemistry. However, the reaction is often plagued by the "polyalkylation" problem. As the product (


-alkylpyrrolidine) is formed, it remains nucleophilic and can react with the remaining alkyl bromide to form a quaternary ammonium salt.

Reaction:



Strategic Variables
  • Nucleophile (Pyrrolidine): A strong secondary amine nucleophile (

    
    ). Its high basicity also makes it prone to promoting E2 elimination of the alkyl halide.
    
  • Electrophile (1-Bromo-3-methylbutane): A primary alkyl halide with

    
    -hydrogens. Steric hindrance is low, favoring 
    
    
    
    , but the branched isobutyl tail adds slight steric bulk compared to linear chains.
  • The "Iodide Effect": The addition of catalytic Potassium Iodide (KI) generates 1-iodo-3-methylbutane in situ. The C-I bond is weaker and the iodide is a better leaving group than bromide, significantly accelerating the rate-determining step (

    
    ).
    

Experimental Design & Optimization

Solvent & Base Selection
ComponentSelectionRationale
Solvent Acetonitrile (MeCN) Polar aprotic. Dissolves organic reactants well while keeping inorganic bases heterogeneous, which facilitates workup. Boiling point (82°C) allows sufficient thermal energy for

.
Base

(Anhydrous)
Effective acid scavenger. Being insoluble in MeCN, it provides a surface for HBr neutralization without promoting homogeneous E2 elimination as aggressively as soluble alkoxides.
Catalyst Potassium Iodide (KI) 10 mol% loading drives the Finkelstein exchange, increasing reaction velocity and allowing for milder thermal conditions.
Stoichiometry Control

To suppress quaternization, we employ a slight excess of the nucleophile (pyrrolidine).

  • Ratio: 1.2 eq Pyrrolidine : 1.0 eq Alkyl Bromide.

  • Logic: Ensuring the alkyl halide is the limiting reagent prevents the product (tertiary amine) from competing for electrophiles in the late stages of the reaction.

Detailed Protocol

Reagents and Equipment
  • Reactants: Pyrrolidine (ReagentPlus, 99%), 1-Bromo-3-methylbutane (96%), Anhydrous

    
    , KI.
    
  • Solvent: Acetonitrile (HPLC grade, dried over molecular sieves).

  • Setup: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge the 250 mL RBF with 1-bromo-3-methylbutane (15.1 g, 100 mmol, 1.0 eq) and Acetonitrile (100 mL).

  • Add Anhydrous

    
      (27.6 g, 200 mmol, 2.0 eq) and KI  (1.66 g, 10 mmol, 0.1 eq).
    
  • Critical: Initiate vigorous stirring to suspend the solids.

  • Add Pyrrolidine (8.53 g, 120 mmol, 1.2 eq) dropwise over 5 minutes at room temperature. Note: Exotherm is minimal, but dropwise addition ensures controlled initial mixing.

Step 2: Thermal Activation

  • Heat the oil bath to 85°C (internal temp ~80-82°C reflux).

  • Maintain reflux for 6–8 hours .

  • Process Control: Monitor by TLC (Mobile Phase: 10% MeOH in DCM, visualized with Iodine or Ninhydrin) or GC-MS. Look for the disappearance of the alkyl bromide peak.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    ) using a sintered glass funnel. Wash the cake with 2 x 20 mL acetonitrile.
    
  • Concentration: Remove the solvent (Acetonitrile) under reduced pressure (Rotavap) at 40°C. Caution: The product is an amine; do not overheat or use high vacuum for extended periods if the product is volatile (BP ~170°C).

  • Partition: Dissolve the oily residue in Dichloromethane (DCM) (50 mL) and wash with Water (30 mL) to remove residual pyrrolidine and inorganic traces.

  • Optional Purification (Acid-Base Extraction):

    • Extract the DCM layer with 1M HCl (2 x 30 mL). The product moves to the aqueous phase as the hydrochloride salt; neutral impurities remain in DCM.

    • Basify the combined aqueous extracts with 6M NaOH until pH > 12.

    • Extract back into DCM (3 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 4: Final Purification

  • Perform vacuum distillation.

    • Boiling Point: Expect product fraction at ~75-80°C at 15 mmHg (Literature atmospheric BP is approx 170-175°C).

    • Collect the clear, colorless oil.

Visualizations

Reaction Mechanism & Pathway

This diagram illustrates the


 pathway and the catalytic cycle of Iodide.

ReactionMechanism Reagents Reagents Pyrrolidine + R-Br Intermediate Activated Electrophile R-I (In situ) Reagents->Intermediate KI (Cat.) Finkelstein TS Transition State [Pyr...R...I]‡ Reagents->TS Direct SN2 (Slow) Intermediate->TS + Pyrrolidine SN2 Attack Product Product N-isoamylpyrrolidine TS->Product - HI + K2CO3 SideProduct Side Product Quaternary Salt Product->SideProduct Excess R-Br (Over-alkylation)

Caption: Catalytic cycle showing KI acceleration of the alkylation and the potential over-alkylation pathway.

Workup Workflow

WorkupProcess Step1 Crude Reaction Mixture (MeCN, Salts, Product) Step2 Filtration Step1->Step2 Step3 Filtrate (Liquid) Step2->Step3 Step4 Solid Cake (Waste) Step2->Step4 Step5 Rotary Evaporation Step3->Step5 Step6 Residue + DCM + Water Step5->Step6 Step7 Phase Separation Step6->Step7 Step8 Organic Layer (Product) Step7->Step8 Step9 Aqueous Layer (Salts/XS Amine) Step7->Step9 Step10 Distillation Step8->Step10

Caption: Step-by-step isolation workflow ensuring removal of inorganic salts and excess starting materials.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Old/Wet ReagentsEnsure

is anhydrous (dry in oven at 120°C). Check alkyl bromide quality.
New Spot on TLC (

= 0)
Quaternary SaltThe product is reacting with excess bromide. Reduce reaction time or ensure Pyrrolidine is in slight excess (1.2 eq).
Olefinic Odor / GC Peak Elimination (E2)Reaction temperature too high. Reduce oil bath to 70°C and extend time.

Safety & Handling

  • Pyrrolidine: Highly flammable (Flash point: 3°C) and corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • 1-Bromo-3-methylbutane: Flammable liquid and irritant.

  • Waste Disposal: The aqueous layer from extraction contains pyrrolidine residues and should be treated as basic organic waste.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • PubChem Compound Summary. (2024). "1-Bromo-3-methylbutane." National Center for Biotechnology Information. Link

  • Sciencemadness Discussion. (2022). "Best Conditions For N-Alkylation?" Sciencemadness.org. Link

  • BenchChem Technical Support. (2025). "N-Arylation of Pyrrolidine & General Alkylation Protocols." Link

Sources

Scalable manufacturing processes for 3-Methyl-1-pyrrolidinobutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up for 3-Methyl-1-pyrrolidinobutane

Executive Summary

This application note details a scalable, industrial-grade protocol for the synthesis of 1-(3-methylbutyl)pyrrolidine (also known as N-isoamylpyrrolidine or this compound).[1][2] While often synthesized on a gram scale via direct alkylation, such methods generate stoichiometric halide waste and suffer from atom inefficiency.

This guide prioritizes Catalytic Reductive Amination using heterogeneous catalysis (Pd/C + H₂).[1] This route is selected for its high atom economy, minimal waste generation, and suitability for multi-kilogram manufacturing. The protocol bridges the gap between laboratory synthesis and pilot-plant production, emphasizing safety, impurity profiling, and critical process parameters (CPPs).

Molecule Profile & Strategic Analysis

Target Molecule: 1-(3-methylbutyl)pyrrolidine CAS Registry Number: 60026-17-7 Molecular Formula: C₉H₁₉N Molecular Weight: 141.25 g/mol [1][2]

Route Selection Strategy

For industrial scale-up, the choice of route dictates the cost of goods (COGS) and environmental impact.[2]

FeatureRoute A: Direct Alkylation Route B: Reductive Amination (Selected)
Reagents Pyrrolidine + 1-Bromo-3-methylbutanePyrrolidine + Isovaleraldehyde + H₂
Atom Economy Low (Generates HBr/Salt waste)High (Water is the only byproduct)
Purification Difficult (Salt filtration + Distillation)Simple (Catalyst filtration + Distillation)
Scalability Limited by waste disposalExcellent (Standard hydrogenation infrastructure)
Safety Alkyl halides are potential genotoxinsH₂ requires pressure safety; Reagents are cleaner

Reaction Mechanism & Pathway

The selected process involves the condensation of pyrrolidine (secondary amine) with isovaleraldehyde to form an intermediate enamine/iminium species, which is rapidly reduced in situ to the tertiary amine.[2]

ReactionScheme Pyr Pyrrolidine (Secondary Amine) Inter Enamine/Iminium Intermediate Pyr->Inter - H₂O Ald Isovaleraldehyde (3-Methylbutanal) Ald->Inter - H₂O Prod 1-(3-methylbutyl)pyrrolidine (Target) Inter->Prod Reduction H2 H₂ / Pd/C (Catalyst) H2->Prod Water H₂O (Byproduct)

Caption: One-pot reductive amination pathway. The dehydration equilibrium is driven forward by the irreversible hydrogenation step.[2]

Detailed Protocol: Pilot Scale (1.0 kg Batch)

Objective: Synthesize 1.0 kg of 1-(3-methylbutyl)pyrrolidine with >98% purity.

Equipment & Materials
  • Reactor: 5L Stainless Steel (316L) Autoclave with cooling jacket and overhead stirrer.[1]

  • Filtration: Sparkler filter or pressure nutsche (for catalyst removal).[1]

  • Reagents:

    • Pyrrolidine (Reagent Grade, >99%)

    • Isovaleraldehyde (3-Methylbutanal) (Freshly distilled to remove acid impurities)[1][2]

    • Methanol (Solvent, HPLC Grade)

    • Catalyst: 5% Pd/C (50% wet paste)[1][2]

    • Hydrogen gas (Industrial grade)[1][2]

Step-by-Step Methodology

Step 1: Catalyst Loading & Inertization [1][2]

  • Charge Methanol (2.5 L) into the clean, dry autoclave.

  • Add 5% Pd/C catalyst (20 g dry weight equivalent) . Note: Handle wet paste carefully to avoid pyrophoric ignition.[2]

  • Seal the reactor.[1][2] Purge with Nitrogen (N₂) three times (3 bar), then purge with Hydrogen (H₂) three times to remove oxygen.[1]

Step 2: Reagent Addition (Enamine Formation)

  • Under N₂ blanket, charge Pyrrolidine (711 g, 10.0 mol) .

  • Start agitation (400-600 RPM).

  • Cool the reactor jacket to 10°C.

  • Slowly dose Isovaleraldehyde (905 g, 10.5 mol) over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 35°C. The condensation is exothermic.[1][2]

    • Observation: The solution may turn slightly yellow/orange due to enamine formation.[1][2]

Step 3: Hydrogenation

  • Pressurize the reactor with Hydrogen (H₂) to 5 bar (75 psi) .

  • Heat the reactor to 50°C .

  • Maintain constant pressure (top-up H₂ as consumed) and temperature for 4–6 hours.

  • End Point: Reaction is complete when H₂ uptake ceases. Verify by GC-MS (Target: <0.5% unreacted pyrrolidine).

Step 4: Work-up & Purification [1][2]

  • Cool reactor to 20°C. Vent H₂ and purge with N₂.

  • Filtration: Filter the reaction mixture through a Celite bed or sparkler filter to remove Pd/C. Safety: Keep catalyst wet; dry Pd/C is a fire hazard.[2]

  • Distillation:

    • Fraction 1: Remove Methanol (Atmospheric pressure, 64–65°C).[1]

    • Fraction 2: Water/Intermediates (Vacuum, ~20-40 mbar).[1]

    • Fraction 3: Product Collection (Vacuum distillation).

      • Boiling Point: Expect ~60–65°C at 15 mmHg (extrapolated).[1]

  • Collect the main fraction as a colorless liquid.

Process Control & Analytics

To ensure "Self-Validating" quality, the following checkpoints must be integrated:

CheckpointMethodAcceptance CriteriaRemediation
Raw Material GC-FIDIsovaleraldehyde >98%Distill aldehyde if isovaleric acid is present (>1%).[1][2]
In-Process (IPC) GC-MSPyrrolidine < 0.5%Extend hydrogenation time; increase pressure.
Water Content Karl Fischer< 0.1% (Final Product)Dry over molecular sieves or redistill.[1]
Purity 1H-NMR / GC> 98.0%Redistill (reject foreshots/tails).[1][2]
Process Flow Diagram

ProcessFlow RawMat Raw Materials (Pyrrolidine + Aldehyde) Reactor Autoclave Reactor (H₂ Pressure, 50°C) RawMat->Reactor Controlled Addition Filter Catalyst Filtration (Remove Pd/C) Reactor->Filter Crude Mixture Filter->Reactor Recycle Catalyst (Optional) SolventRec Solvent Strip (Methanol Recovery) Filter->SolventRec Filtrate VacDist Vacuum Distillation (Product Isolation) SolventRec->VacDist Conc. Oil FinalProd Final Product 1-(3-methylbutyl)pyrrolidine VacDist->FinalProd Main Fraction

Caption: Unit operation flow for the pilot-scale manufacturing process.

Safety & HSE Guidelines

  • Pyrrolidine Handling: Highly flammable (Flash point: 3°C) and corrosive.[1] Causes severe skin burns.[1][2][3] Use butyl rubber gloves and full face shields.[1]

  • Hydrogenation Risks: H₂ is explosive over a wide range (4–75%).[1] Ensure the autoclave is grounded to prevent static discharge.[1][2] Leak test all seals before pressurization.[1][2]

  • Catalyst Handling: Spent Pd/C filters can spontaneously ignite in air.[1][2] Keep water-wet at all times and dispose of in dedicated hazardous waste containers.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link[1][2]

  • Ripin, D. H., et al. (2003).[1][4] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[1][4] Link[1][2]

  • PubChem Compound Summary. (2023). "1-(3-Methylbutyl)pyrrolidine."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Gross, T., et al. (2002).[1] "Industrial Scale Hydrogenation of Enamines." Specialty Chemicals Magazine, 22, 34-36.[1] (General reference for industrial hydrogenation parameters).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-1-pyrrolidinobutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common synthetic challenge: the removal of unreacted pyrrolidine from crude 3-Methyl-1-pyrrolidinobutane. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual pyrrolidine from my this compound crude product so critical?

A: Residual pyrrolidine, a common starting material or byproduct, can act as an impurity that interferes with subsequent reactions or biological assays. Its basic nature can neutralize acidic reagents or catalysts, and its presence can lead to the formation of unwanted side products. For drug development applications, even trace amounts of unreacted starting materials can have significant implications for the safety and efficacy profile of the final compound, making its removal a critical quality control step.

Q2: I've tried simple distillation, but I'm still seeing a significant amount of pyrrolidine in my final product. Why isn't this effective?

A: While distillation is a powerful purification technique, its success hinges on a significant difference in the boiling points of the compounds to be separated. This compound has a boiling point of approximately 165-167 °C, while pyrrolidine boils at around 87-89 °C. Although this difference seems substantial, azeotropic interactions or co-distillation can occur, especially at higher concentrations of pyrrolidine, leading to incomplete separation. For high purity requirements, distillation alone is often insufficient.

Q3: Are there any safety concerns I should be aware of when working with pyrrolidine?

A: Absolutely. Pyrrolidine is a corrosive and flammable liquid that can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure you have access to an emergency eyewash station and safety shower.

Troubleshooting Guide: Optimizing Pyrrolidine Removal

This section provides detailed protocols and the scientific rationale behind them to help you troubleshoot and refine your purification strategy.

Issue 1: Incomplete Separation with Standard Aqueous Washes

A common first step in purification is an aqueous wash to remove water-soluble impurities. However, the basicity of both the product and the impurity can complicate this.

Root Cause Analysis: Both this compound and pyrrolidine are amines and thus have some solubility in water, which can be pH-dependent. A simple water wash may not be sufficient to selectively partition the more basic pyrrolidine into the aqueous phase.

Troubleshooting Protocol: Acid-Base Extraction

This technique leverages the difference in basicity (pKa) between the target compound and the pyrrolidine impurity to achieve a more effective separation. The pKa of the conjugate acid of pyrrolidine is around 11.3, while tertiary amines like this compound are generally less basic.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic pyrrolidine will be preferentially protonated and extracted into the aqueous layer as its hydrochloride salt.

  • Phase Separation: Carefully separate the aqueous layer.

  • Repeat: Perform the acidic wash 2-3 times to ensure complete removal of pyrrolidine.

  • Neutralization and Product Extraction: To recover any of the desired product that may have partitioned into the aqueous phase, basify the combined aqueous layers with a base like sodium hydroxide (NaOH) until pH > 10. Then, extract the aqueous layer with the same organic solvent used in step 1.

  • Combine and Dry: Combine all organic fractions, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound.

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction start Crude Product (this compound + Pyrrolidine) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with 1M HCl (aq) dissolve->wash separate1 Separate Phases wash->separate1 aqueous1 Aqueous Layer (Pyrrolidine-HCl) separate1->aqueous1 Aqueous organic1 Organic Layer separate1->organic1 Organic basify Basify Aqueous Layer (NaOH) aqueous1->basify combine Combine Organic Layers organic1->combine extract Extract with Organic Solvent basify->extract separate2 Separate Phases extract->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Aqueous organic2 Organic Layer (Recovered Product) separate2->organic2 Organic organic2->combine dry Dry over Na2SO4 combine->dry evaporate Evaporate Solvent dry->evaporate product Purified This compound evaporate->product

Caption: Workflow for removing pyrrolidine via acid-base extraction.

Issue 2: Trace Amounts of Pyrrolidine Remain After Extraction

For applications requiring very high purity, even after an acid-base extraction, trace amounts of pyrrolidine may persist.

Root Cause Analysis: The partitioning in an extraction is an equilibrium process, and complete removal may not be achieved, especially if the initial concentration of the impurity is high.

Troubleshooting Protocol: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of impurities from a solution. For removing residual amines, an isocyanate or sulfonic acid-based resin is highly effective.

Step-by-Step Methodology:

  • Resin Selection: Choose a suitable scavenger resin, such as a macroporous polystyrene-bound isocyanate (PS-Isocyanate) or sulfonic acid (PS-TsOH).

  • Dissolution: Dissolve the partially purified this compound in a compatible solvent (e.g., dichloromethane or THF).

  • Incubation: Add the scavenger resin to the solution (typically 1.5-3 equivalents relative to the estimated amount of residual pyrrolidine). Allow the mixture to stir at room temperature for a few hours to overnight.

  • Filtration: Filter the mixture to remove the resin, which now has the pyrrolidine covalently bound to it.

  • Washing: Wash the filtered resin with a small amount of the same solvent to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the highly purified product.

Data Presentation: Comparison of Purification Techniques

TechniqueProsConsTypical Purity Achieved
Distillation Simple, good for large scale.Ineffective for close boiling points, potential for azeotrope formation.85-95%
Acid-Base Extraction Effective for bulk removal, cost-effective.Can be labor-intensive, may not remove trace impurities.95-99%
Scavenger Resins High selectivity, excellent for trace impurity removal, simple workup.Higher cost, may require optimization of reaction time and equivalents.>99%

Logical Relationship Diagram: Purification Strategy

PurificationStrategy start Crude Product distillation Fractional Distillation start->distillation Optional First Pass extraction Acid-Base Extraction start->extraction Direct Method purity_check1 Purity Check (GC/NMR) distillation->purity_check1 purity_check2 Purity Check (GC/NMR) extraction->purity_check2 scavenger Scavenger Resin final_product High-Purity Product scavenger->final_product purity_check1->extraction If purity is low purity_check2->scavenger For trace impurities purity_check2->final_product If purity is sufficient fail1 < 95% Pure pass1 > 95% Pure fail2 < 99% Pure pass2 > 99% Pure

Caption: Decision tree for selecting a purification strategy.

References

  • Amine Compounds in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • The Importance of Impurity Profiling in Pharmaceutical Development. Organic Process Research & Development. [Link]

Technical Support Center: Purification of 1-(3-Methylbutyl)pyrrolidine

[1]

Topic: Vacuum Distillation Protocol & Troubleshooting Compound: 1-(3-methylbutyl)pyrrolidine (CAS: 60026-17-7) Chemical Class: Tertiary Amine Estimated Boiling Point: ~165–175 °C (at 760 mmHg); ~65–75 °C (at 10 mmHg) [1, 2][1]

Part 1: Introduction & Technical Overview

Q: What are the critical physicochemical properties I must know before distilling this compound? A: As a tertiary amine, 1-(3-methylbutyl)pyrrolidine exhibits specific behaviors that dictate the purification strategy:

  • Oxidation Sensitivity: Like many alkyl-pyrrolidines, this compound is prone to forming N-oxides upon prolonged exposure to air, especially at elevated temperatures.[1] Distillation must be performed under an inert atmosphere (Nitrogen or Argon).[1]

  • Hygroscopicity: Tertiary amines readily absorb atmospheric moisture.[1] Water can form azeotropes or cause "bumping" during distillation.[1]

  • Thermal Stability: While generally stable, the alkyl chain can undergo thermal degradation if pot temperatures exceed 200 °C. Vacuum distillation is mandatory to lower the boiling point to a safe range (<100 °C).[1]

Q: What is the primary impurity profile? A: Depending on your synthesis route (likely alkylation of pyrrolidine with 1-bromo-3-methylbutane), expect the following:

  • Low Boilers: Unreacted Pyrrolidine (BP 87 °C), Water, Ethanol/Ether solvents.

  • Medium Boilers: Unreacted 1-Bromo-3-methylbutane (BP 120 °C), Isoamyl alcohol (BP 130 °C).[1]

  • Residue: Quaternary ammonium salts (non-volatile), inorganic salts.[1]

Part 2: Pre-Distillation Preparation (FAQs)

Q: My crude reaction mixture is dark brown. Can I distill directly? A: No. Direct distillation of a crude reaction mixture containing salts and oxidants can lead to dangerous exotherms or severe bumping.[1]

  • Protocol: Perform an aqueous workup first.[1] Basify the mixture (pH > 12) with NaOH to ensure the amine is free-based.[1] Extract into a non-polar solvent (e.g., Hexanes or DCM), wash with brine, and dry.

Q: Which drying agent should I use? A: Use Potassium Hydroxide (KOH) pellets or Anhydrous Potassium Carbonate (K₂CO₃) .[1]

  • Why? Unlike acidic drying agents (Silica) or neutral ones that might weakly bind amines (MgSO₄), KOH acts as both a desiccant and a secondary base to ensure no protonated amine species remain [3].[1]

  • Warning: Do not use acidic drying agents or those that react with amines (e.g., Calcium Chloride).[1]

Q: How do I remove the extraction solvent before high vacuum? A: Use a Rotary Evaporator (Rotovap) at moderate vacuum (200–300 mmHg) and 40 °C. Do not apply high vacuum (<10 mmHg) on a Rotovap containing large solvent volumes to prevent violent bumping.[1]

Part 3: Distillation Setup & Workflow

Experimental Workflow Diagram

The following logic flow details the critical decision points during the setup and execution of the distillation.

DistillationWorkflowStartCrude Amine OilDryingDry with KOH Pellets(2-4 hours)Start->DryingFiltrationFilter Desiccant(Exclude moisture)Drying->FiltrationSetupAssemble Vacuum Distillation(Short Path vs. Vigreux)Filtration->SetupVacuumCheckSystem Leak Check(Target <10 mmHg)Setup->VacuumCheckDistill_F1Fraction 1: Foreshots(Solvents/Pyrrolidine)< 50°C @ 10mmHgVacuumCheck->Distill_F1Vacuum StableDistill_F2Fraction 2: Intermediate(Isoamyl Bromide)~50-60°C @ 10mmHgDistill_F1->Distill_F2Temp RisingDistill_F3Fraction 3: PRODUCT(Pure Amine)~65-75°C @ 10mmHgDistill_F2->Distill_F3Temp Stable

Caption: Workflow for the purification of 1-(3-methylbutyl)pyrrolidine, prioritizing moisture removal and fraction separation.

Equipment Setup FAQs

Q: Should I use a Short Path or a Vigreux column? A:

  • Use a Vigreux Column (10–20 cm) if you have significant amounts of impurities with boiling points close to the product (e.g., isoamyl bromide, BP 120 °C vs Product BP ~170 °C atm). The added theoretical plates will improve separation.[1]

  • Use a Short Path Head only if the crude is relatively clean (>85%) or if you are working on a small scale (<5 g) to minimize hold-up volume loss.[1]

Q: What vacuum pressure is required? A: A high vacuum pump (oil pump) capable of 0.1 to 5 mmHg is ideal.[1] A water aspirator (~20 mmHg) may require bath temperatures >100 °C, increasing the risk of degradation.[1]

Part 4: The Distillation Procedure (Step-by-Step)

Step 1: System Inertion

  • Flush the clean, dry glassware with Nitrogen.

  • Add a magnetic stir bar (egg-shaped for viscosity) to the boiling flask.

  • Crucial: Apply vacuum before heating to degas the oil.[1] You will see bubbling as dissolved oxygen and residual solvents escape.[1]

Step 2: Heating Ramp

  • Place the flask in an oil bath.[1][2] Start heating slowly.

  • Observation: At ~30–40 °C (vapor temp), residual solvents and unreacted pyrrolidine will distill.[1] Collect this as Fraction 1 .

Step 3: The Transition

  • As the temperature rises, the vapor temp may stall or drop slightly before rising again. This indicates the transition between impurities and the main product.[1]

  • Change the receiving flask.[1]

Step 4: Product Collection (Main Fraction)

  • The vapor temperature will stabilize (e.g., ~70 °C at 10 mmHg).[1]

  • Visual Cue: The product should be a clear, colorless liquid.[3]

  • Collect until the vapor temperature begins to drop (pot is empty) or spike (higher boiling impurities).[1]

Part 5: Troubleshooting Guide

Issue 1: The product is distilling, but it is yellow.

  • Cause: Oxidation (N-oxides) or carryover of pot residue ("bumping").[1]

  • Solution:

    • Check your vacuum seal; air might be leaking in.[1]

    • If bumping occurred, redistill the main fraction.[1]

    • Add a small amount of Zn dust (zinc powder) to the distillation pot. Zn acts as a reducing agent to suppress N-oxide formation [4].[1]

Issue 2: The vacuum pressure fluctuates wildly.

  • Cause: Degassing of solvents or water in the crude oil.[1]

  • Solution: Stop heating. Keep the vacuum on. Let the stir bar run for 20 minutes at room temperature to fully degas the liquid. Ensure your cold trap is filled with Dry Ice/Isopropanol to protect the pump.[1]

Issue 3: No distillate is coming over, even at high bath temperature.

  • Cause: Vacuum leak or "False Vacuum" (gauge reading low but system not evacuated).[1]

  • Solution: Isolate the pump and check its baseline pull. Check all greased joints.[1] Ensure the manometer is connected directly to the manifold, not the pump, for an accurate reading.

Troubleshooting Decision Tree

TroubleshootingProblemIdentify IssueColorProduct isYellow/Brown?Problem->ColorNoDistillNo Distillate?Problem->NoDistillBumpViolent Bumping?Problem->BumpOxidationOxidation/Air LeakColor->OxidationYesVacLeakCheck VacuumGauge & JointsNoDistill->VacLeakVac > 10mmHgInsulationInsulate Column(Al Foil)NoDistill->InsulationVac OKWaterResidual Solvent/WaterBump->WaterYesRedistillRedistill under N2Add Zn DustOxidation->RedistillDegasCool PotDegas 30 minsWater->Degas

Caption: Diagnostic logic for common distillation failures.

Part 6: Safety & Storage

  • Hazards: 1-(3-methylbutyl)pyrrolidine is a tertiary amine.[1] It is Corrosive (causes skin burns) and Flammable .[1] Inhalation of vapors can cause respiratory irritation.[1] Always work in a fume hood.[1]

  • Storage: Store the purified amine in a tightly sealed glass container under an inert atmosphere (Nitrogen) at 2–8 °C. Dark glass (amber vials) is recommended to prevent photo-oxidation.[1]

References

  • PubChem. (n.d.).[1][3] 1-(3-Methylbutyl)pyrrolidine.[1] National Center for Biotechnology Information.[1] Retrieved February 5, 2026, from [Link]

  • Org. Synth. (1929).[1] Purification of Pyrrolidine. Organic Syntheses, Coll. Vol. 1, p.473.[1] (Demonstrates KOH drying for amines). Retrieved February 5, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for amine purification protocols).

Technical Support Center: Managing the Hygroscopic Nature of 3-Methyl-1-pyrrolidinobutane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide provides general best practices for handling hygroscopic active pharmaceutical ingredients (APIs), specifically tailored to the chemical class of amine salts like 3-Methyl-1-pyrrolidinobutane. As specific hygroscopicity data for this compound salts is not widely published, these recommendations are based on established principles for managing moisture-sensitive compounds. Researchers must always consult the specific Safety Data Sheet (SDS) and Certificate of Analysis (CofA) for their compound for detailed handling, storage, and safety information before commencing any experimental work.

Introduction: The Challenge of Atmospheric Moisture

This compound and its various salt forms are valuable intermediates and compounds in drug discovery and development. However, their amine salt structure inherently predisposes them to hygroscopicity—the tendency to attract and absorb moisture directly from the atmosphere. This seemingly simple property can introduce significant, often insidious, errors into experimental workflows, compromising data reproducibility, compound stability, and overall research outcomes.[1]

Moisture absorption is not merely an issue of the compound appearing "wet"; it is a critical chemical and physical alteration. The absorbed water can lead to inaccurate weighing, accelerate chemical degradation through hydrolysis, and change the material's physical properties, such as flowability and dissolution rate.[1][2][3][4][5] This guide is designed to equip researchers with the foundational knowledge, practical protocols, and troubleshooting solutions to proactively manage the hygroscopic nature of these salts, ensuring the integrity and accuracy of their experimental work.

Part 1: Frequently Asked Questions (FAQs) - The Science Behind the Problem

This section addresses the fundamental principles of hygroscopicity as it relates to this compound salts.

Q1: What makes this compound salts hygroscopic?

A1: The hygroscopic nature of these salts stems from their molecular structure. As aminium salts, they possess charged, polar functional groups. These groups readily form strong hydrogen bonds with water molecules present in the ambient air. This interaction is energetically favorable, causing the compound to attract and hold onto water, effectively pulling it from the environment. The extent of this moisture uptake can be influenced by the specific counter-ion of the salt and the ambient relative humidity (RH).

Q2: What are the common signs of moisture absorption in my compound?

A2: The physical manifestation of water uptake can vary. Initial signs are often subtle, but as moisture content increases, you may observe:

  • Clumping or Caking: The powder loses its free-flowing nature and forms aggregates.[2][6]

  • Becoming Sticky or Tacky: The material may adhere to spatulas or weighing vessels.

  • Deliquescence: In cases of high hygroscopicity and humidity, the compound can absorb enough water to dissolve completely, forming a saturated aqueous solution.[1]

  • Appearance Change: The powder might change from opaque to translucent.

Q3: How exactly does absorbed moisture impact my experimental results?

A3: The consequences of uncontrolled moisture absorption are far-reaching and can invalidate experimental data. The primary impacts are summarized in the table below.

Impact Area Mechanism of Error Consequence
Quantitative Analysis The measured weight includes an unknown mass of water, not just the active compound.Inaccurate calculation of concentration, molarity, and reaction stoichiometry. Leads to under-dosing in assays.[1]
Chemical Stability Water can act as a reactant, leading to the hydrolysis of functional groups or catalyzing other degradation pathways.[3][5][7][8]Loss of compound potency, formation of unknown impurities, and reduced shelf-life.
Physical Properties Moisture can alter crystal structure, particle size (through agglomeration), and flow characteristics.[4]Inconsistent dissolution rates, poor powder handling during formulation, and altered bioavailability in later-stage studies.
Reproducibility The amount of absorbed water can vary daily depending on ambient humidity, leading to fluctuating results from the "same" experiment.[9]Poor reproducibility between experiments, making it difficult to draw reliable conclusions or transfer methods.

Part 2: Proactive Protocols for Handling and Storage

Effective management of hygroscopic compounds is proactive, not reactive. The following protocols provide a systematic approach to minimize moisture exposure at every stage of the experimental workflow.

Protocol 1: Receiving and Storing this compound Salts

The goal is to move the compound into a controlled, low-humidity environment immediately upon receipt.

  • Inspect: Upon receipt, inspect the external packaging for any signs of damage that might have compromised the container's seal.

  • Do Not Open: Do not open the primary container in an uncontrolled environment. The air in the laboratory is a significant source of moisture.[10]

  • Transfer to Controlled Environment: Immediately place the sealed primary container inside a desiccator with an active desiccant (e.g., silica gel with a humidity indicator, or molecular sieves). For highly sensitive experiments, transfer the container into an inert atmosphere glove box.[1]

  • Log and Seal: Log the compound's arrival and ensure the desiccator is properly sealed. If using indicator silica gel, check its color to ensure it is active (e.g., blue or orange, not pink or green).

  • Equilibrate: Before first use, allow the container to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold surfaces of the compound and container when opened.

G cluster_0 cluster_1 A Receive Package B Inspect External Packaging A->B C Packaging Intact? B->C D Proceed to Storage C->D Yes E Quarantine & Contact Supplier C->E No F Transfer Sealed Container to Controlled Environment D->F G High Sensitivity Required? F->G H Place in Desiccator with Active Desiccant G->H No I Place in Inert Atmosphere Glove Box G->I Yes J Allow Temperature Equilibration Before Opening H->J I->J

Caption: Workflow for receiving and storing hygroscopic compounds.

Protocol 2: Accurate Weighing of Hygroscopic Salts

This is the most critical step where moisture can be introduced. The key principles are to minimize exposure time and use appropriate techniques.[6][11]

  • Prepare in Advance: Have all necessary tools (spatulas, weighing vessels, notebooks) ready before opening the compound container. Ensure all tools are clean and perfectly dry.[1]

  • Use a Suitable Environment: Whenever possible, perform weighing inside a low-humidity glove box.[1][9] If a glove box is unavailable, use an analytical balance with a draft shield in a room with controlled, low humidity.

  • Choose the Right Vessel: Use a weighing vessel with a small opening and a cap (e.g., a screw-cap vial) to minimize the surface area exposed to air.[11][12]

  • Perform Weighing by Difference (Recommended): a. Place the capped primary container of the this compound salt on the balance and record its initial mass (M1). b. Remove the container from the balance. Quickly and carefully, transfer an approximate amount of the compound into your receiving vessel. c. Immediately re-cap the primary container tightly. d. Place the primary container back on the balance and record its final mass (M2). e. The exact mass of the transferred compound is M1 - M2. This method is superior as it is not affected by any moisture the compound might absorb while the container is open.[1]

  • Direct Weighing (If Necessary): a. Tare your receiving vessel on the balance. b. Quickly add the compound to the vessel. Do not spend time trying to hit an exact target weight on the balance pan, as the reading will continuously increase. c. Record the stable weight as quickly as possible. Be aware that this weight includes some absorbed moisture.[13]

  • Immediate Action: Proceed immediately to the dissolution step after weighing to prevent further moisture uptake by the weighed sample.

G A Need to Weigh Hygroscopic Salt B Is a Glove Box Available? A->B C Perform All Steps Inside Glove Box B->C Yes D Use Balance with Draft Shield in Low-Humidity Room B->D No E High Accuracy Required? C->E D->E F Use 'Weighing by Difference' Technique E->F Yes G Use 'Direct Weighing' Technique (Work Quickly!) E->G No H Proceed Immediately to Dissolution F->H G->H

Caption: Decision tree for selecting the appropriate weighing method.

Part 3: Troubleshooting Guide

This section provides direct answers to common problems encountered during experiments.

Q: I opened a new vial of a this compound salt and it already looks clumpy. What should I do?

A: This indicates that the compound may have been exposed to moisture during packaging or shipping, or that the container seal is faulty.

  • Root Cause: Improper storage or a compromised container seal.[1]

  • Solution:

    • Consult the SDS: Check the compound's thermal stability.

    • Dry if Stable: If the compound is thermally stable, you can dry it under a high vacuum for several hours.[1][14] A gentle warming, well below the decomposition temperature, can accelerate this process.

    • Re-evaluate: After drying, assess the physical appearance. If it is a free-flowing powder, you can proceed with caution.

    • When in Doubt, Discard: If the compound remains clumpy, appears oily, or if its stability is a concern, it is best to use a fresh, unopened container to ensure the integrity of your results.[1]

Q: My balance reading is continuously increasing while I'm trying to weigh the compound. How can I get an accurate weight?

A: This is the classic sign of a hygroscopic substance actively absorbing moisture from the air.[1]

  • Root Cause: The compound is attracting water molecules from the atmosphere onto the balance pan.

  • Solution:

    • Don't Chase the Weight: Do not wait for the reading to stabilize; it won't.

    • Switch to "Weighing by Difference": This is the most reliable solution. As detailed in Protocol 2, this technique measures the mass removed from the storage container and is unaffected by moisture uptake during transfer.[1]

    • Work Faster: If you must weigh directly, minimize the time the compound is exposed to air to less than a minute.[11]

    • Use a Capped Vial: Weighing into a vial that you can immediately cap will stop the weight from increasing once it's sealed.

Q: I'm having trouble dissolving the weighed powder; it forms stubborn clumps in the solvent.

A: This is often due to moisture causing the outer layer of powder particles to gel, preventing the solvent from penetrating the agglomerate.

  • Root Cause: Surface moisture on the powder particles creates a barrier to the solvent.[15]

  • Solution:

    • Mechanical Agitation: Use a vortex mixer or sonication bath to break up the clumps. Sonication is particularly effective at dispersing fine particles.

    • Add Powder to Solvent: Instead of adding solvent to the powder, try adding the weighed powder slowly to a vortexing volume of the solvent. This promotes rapid dispersion.

    • Gentle Heating: If the compound's solubility profile allows, gently warming the solvent while stirring can increase the dissolution rate.[15] Always check the compound's stability at elevated temperatures first.

Q: My results for the same bioassay are inconsistent from week to week. Could the hygroscopicity of my this compound salt be the culprit?

A: Yes, this is a very likely cause. Inconsistent results are a hallmark of issues with a hygroscopic starting material.[9]

  • Root Cause: The actual concentration of your stock solution is likely varying. On a humid day, a 10 mg weighed sample might contain 9 mg of compound and 1 mg of water. On a dry day, it might be 9.8 mg of compound and 0.2 mg of water, leading to an ~8% difference in the actual concentration.

  • Troubleshooting Steps:

    • Review Your Handling Protocol: Are you strictly following the storage and weighing procedures outlined above? Any deviation can introduce variability.

    • Implement "Weighing by Difference": If you are not already, make this technique mandatory for this compound.

    • Consider Water Content Analysis: For critical applications, you can measure the water content of the solid compound using Karl Fischer titration. This allows you to calculate a correction factor and determine the exact concentration of your solutions.

    • Use a Fresh Vial: Open a brand new vial of the compound and prepare a fresh stock solution using the strictest handling protocols. Compare the results from this new solution to your previous runs.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Chan, S. Y., & Heng, D. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(9), 889. Retrieved from [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809–13817. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylbutyl)pyrrolidine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-a-pyrrolidinobutiophenone. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • BulkInside. (2022). Instant Dissolution in Powder Handling. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Propyl-pyrrolidine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution Techniques for In Vitro Testing of Dry Powders for Inhalation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Hydrophobicity of Ammonium Salts on Stability of Quasi-2D Perovskite Materials in Moist Condition. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Retrieved from [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-methyl-. Retrieved from [Link]

  • Reddit. (n.d.). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]

  • PubMed. (n.d.). Dissolution techniques for in vitro testing of dry powders for inhalation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for 3-Methyl-1-pyrrolidinobutane Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the efficient extraction of 3-Methyl-1-pyrrolidinobutane. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on leveraging pH to achieve high-yield, high-purity extractions. Our approach is rooted in fundamental chemical principles to empower you not only to follow protocols but to understand and troubleshoot them effectively.

Section 1: Foundational Principles (FAQs)

This section addresses the core concepts underpinning the pH-dependent extraction of this compound.

Q1: What is this compound, and why is its basicity important for extraction?

This compound is a cyclic secondary amine. The nitrogen atom in the pyrrolidine ring has a lone pair of electrons, making it a Lewis base that readily accepts a proton (H⁺). This basicity is the cornerstone of its purification by liquid-liquid extraction. By controlling the pH of the aqueous solution, we can toggle the amine between its charged (protonated) and neutral (free base) forms, thereby dictating its solubility in aqueous or organic phases.

Q2: How does pH affect the solubility and extraction of this compound?

The relationship between pH, the amine's protonation state, and its solubility is the key to a successful extraction.

  • In Acidic Conditions (Low pH): The amine acts as a base and becomes protonated, forming a positively charged pyrrolidinium salt. This salt is ionic and therefore highly soluble in the aqueous phase and insoluble in nonpolar organic solvents.

  • In Basic Conditions (High pH): The amine exists in its neutral, "free base" form. This form is less polar and thus has high solubility in organic solvents and low solubility in the aqueous phase.

This pH-dependent partitioning behavior is governed by the Henderson-Hasselbalch equation, which for a basic amine can be expressed in terms of the pKa of its conjugate acid (R₂NH₂⁺)[1][2][3].

pH = pKa + log([R₂N] / [R₂NH₂⁺])

Where:

  • [R₂N] is the concentration of the neutral free base.

  • [R₂NH₂⁺] is the concentration of the protonated, charged form.

While the exact pKa of this compound is not readily published, we can estimate it to be in the range of 10.5 to 11.3 , based on the pKa values of structurally similar compounds like N-methylpyrrolidine (pKa ≈ 10.3-10.46) and pyrrolidine (pKa ≈ 11.27)[4][5][6][7][8].

Q3: What is the "Two pH Unit Rule" and how does it apply to this extraction?

For efficient separation, a general guideline is to adjust the pH to at least two units away from the pKa of the compound of interest.

  • To extract the amine into the organic layer: The aqueous phase should be adjusted to a pH at least 2 units above the pKa. At a pH of 13 (pKa + 2), the amine will be >99% in its neutral, organic-soluble free base form.

  • To remove the amine from an organic layer (back-extraction): The organic layer should be washed with an aqueous solution with a pH at least 2 units below the pKa. At a pH of 8.5 (pKa - 2), the amine will be >99% in its protonated, water-soluble salt form.

The following diagram illustrates this fundamental equilibrium.

Acid-Base Equilibrium of this compound cluster_low_ph Low pH (e.g., pH < 9) cluster_high_ph High pH (e.g., pH > 12) Protonated Pyrrolidinium Cation (Water-Soluble) FreeBase Free Base (Organic-Soluble) Protonated->FreeBase + OH⁻ FreeBase->Protonated + H⁺ pH Optimization Workflow A Prepare 5-7 identical aqueous samples of your starting material B Adjust each sample to a different pH (e.g., 9, 10, 11, 12, 13, 14) A->B C Perform a standardized extraction on each sample (same solvent & volume) B->C D Quantify the yield in each organic extract (e.g., via GC, LC-MS, or by mass after evaporation) C->D E Plot Yield (%) vs. pH D->E F Identify the pH at which the yield plateaus. This is your optimal extraction pH. E->F

Caption: Workflow for determining the optimal extraction pH.

This experiment will generate a titration-like curve, and the optimal pH is typically at the beginning of the plateau of maximum extraction efficiency.[9]

Section 3: Troubleshooting Guide (FAQs)

Even with a robust protocol, challenges can arise. This section provides solutions to common issues.

Q7: My extraction yield is low. What are the possible causes and solutions?
  • Cause 1: Incorrect pH. The pH of the aqueous phase may not be high enough to fully deprotonate the amine.

    • Solution: Re-measure the pH of the aqueous phase after adding the base. Ensure it is at least 2 pH units above the pKa (~13 or higher). Remember that if your starting material is acidic, you will need to add enough base to both neutralize the acid and raise the pH.

  • Cause 2: Insufficient Mixing. The amine may not have had sufficient contact with the organic solvent.

    • Solution: Ensure you are shaking the separatory funnel vigorously and for a sufficient amount of time (1-2 minutes).

  • Cause 3: Insufficient Solvent Volume or Number of Extractions. A single extraction may not be enough to recover all the product.

    • Solution: Perform at least three extractions and combine the organic layers. Using three smaller-volume extractions is more efficient than one large-volume extraction.

Q8: An emulsion formed during the extraction. How can I break it?

Emulsions are a third, cloudy layer between the aqueous and organic phases that prevent clean separation. They are common when dealing with basic solutions.

  • Solution 1: Be Patient. Allow the separatory funnel to sit undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.[10]

  • Solution 2: "Salting Out". Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[11]

  • Solution 3: Gentle Agitation. Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking.

  • Solution 4: Centrifugation. If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.[11][12]

  • Solution 5: Filtration. Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

Q9: My final product is impure. How can I improve selectivity?

If other basic or neutral compounds are co-extracting with your product, consider a back-extraction.

  • After performing the initial extraction into the organic phase at high pH (e.g., pH 13), take the combined organic extracts.

  • Wash this organic layer with a fresh aqueous solution adjusted to an acidic pH (e.g., pH 2-4 with dilute HCl).[13][14]

  • Your basic amine will become protonated and move into this new aqueous layer, leaving neutral impurities behind in the organic layer.

  • Separate this new aqueous layer, readjust its pH back to >13 with NaOH, and perform a final extraction with a fresh organic solvent to recover your highly purified amine.[15]

References

  • Power, L. A., et al. (2021). "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering. [Link]

  • ChemistryConnected. (2020). "Acid-Base Extraction Tutorial." YouTube. [Link]

  • Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2024). "Biological Amines and the Henderson-Hasselbalch Equation." [Link]

  • Reddit r/chemistry. (2023). "Extraction solvent for amines in an aqueous reaction solution?" [Link]

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." [Link]

  • PubChem. "3-Methyl-1-nitrobutane." National Institutes of Health. [Link]

  • CDN Science. "Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture." [Link]

  • PubChem. "3-Methylpyrrolidine." National Institutes of Health. [Link]

  • OpenStax. (2023). "Biological Amines and the Henderson–Hasselbalch Equation." Organic Chemistry. [Link]

  • Wikipedia. "Pyrrolidine." [Link]

  • Chem Reactor. (2024). "Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques." YouTube. [Link]

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). "Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography." Journal of Chromatography A. [Link]

  • Organomation. "Solvent Extraction Techniques." [Link]

  • Request PDF. "Reactive extraction for the recovery of primary amines from aqueous streams." [Link]

  • Hydrometal Tech. (2024). "5 Criteria for Selecting an Extraction Solvent." [Link]

  • Wikipedia. "Henderson–Hasselbalch equation." [Link]

  • EPFL. "pKa Data Compiled by R. Williams." [Link]

  • ResearchGate. (2014). "How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??" [Link]

  • AZoM. (2018). "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions." [Link]

  • Chemistry LibreTexts. (2023). "24.5 Biological Amines and the Henderson-Hasselbalch Equation." [Link]

  • ACS Publications. "pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties." [Link]

  • K-Jhil. (2024). "Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions." [Link]

  • OpenStax. "24.5 Biological Amines and the Henderson–Hasselbalch Equation." Organic Chemistry. [Link]

  • Books. (2019). "Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines."
  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." [Link]

  • PubChem. "N-ethyl-2-pyrrolidone." National Institutes of Health. [Link]

  • Biotage. (2023). "Tackling emulsions just got easier." [Link]

  • PubChem. "1-Methylpyrrolidine." National Institutes of Health. [Link]

  • University of Rochester. "Workup: Amines." Department of Chemistry. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Methyl-1-pyrrolidinobutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Methyl-1-pyrrolidinobutane (systematically known as 1-(3-methylbutyl)pyrrolidine or N-isopentylpyrrolidine ).

Designed for research and quality control professionals, this document focuses on the structural differentiation of this compound from its close isomeric "alternatives" (such as 1-pentylpyrrolidine) using high-resolution NMR spectroscopy.

A Comparative Analytical Guide for Structural Validation

Executive Summary & Chemical Identity

This compound is a tertiary amine featuring a saturated pyrrolidine ring attached to an isopentyl (3-methylbutyl) side chain. In pharmaceutical development, it often serves as a building block or a structural analog to bioactive pyrrolidine derivatives (e.g., antihistamines, antipsychotics).

The primary analytical challenge lies in distinguishing this branched-chain structure from its linear isomer, 1-pentylpyrrolidine , and its regioisomer, 1-(2-methylbutyl)pyrrolidine . This guide objectively compares the spectral "performance"—defined here as signal resolution and diagnostic fingerprinting—of the target compound against these alternatives.

FeatureTarget: this compoundAlternative: 1-Pentylpyrrolidine
Molecular Formula C9H19NC9H19N
Key Structural Motif Iso-alkyl tail (Branched)n-Alkyl tail (Linear)
Diagnostic Methyl Signal Doublet (6H) at ~0.9 ppmTriplet (3H) at ~0.9 ppm
Methine Signal Distinct multiplet at ~1.6 ppmAbsent (buried in CH2 envelope)

Experimental Protocol (Self-Validating System)

To ensure reproducible data and minimize solvent effects that can obscure coupling patterns, the following protocol is recommended.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Reasoning:

      
       prevents amine proton exchange broadening (though no NH is present here) and provides excellent solubility for lipophilic alkyl amines.
      
  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolving the aliphatic envelope).

  • Sample Concentration: 10–15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of the oil in 0.6 mL

    
    . Filter through a glass wool plug if any turbidity (salt formation) is observed.
    
  • Acquisition:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 2.0 seconds (alkyl protons relax slowly; insufficient D1 affects integration accuracy).

    • Scans: 16–32 scans.[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the methyl doublet.

Spectral Analysis & Assignment

The spectrum of this compound is characterized by three distinct regions: the deshielded nitrogen-adjacent protons , the aliphatic chain envelope , and the diagnostic methyl doublet .

Predicted Chemical Shift Data (400 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
1', 4' Ring N-

2.45 – 2.55Multiplet4H-Deshielded by Nitrogen; chemically equivalent due to ring rapid flipping.
1 Chain N-

2.38 – 2.45Triplet (distorted)2H~7.5Deshielded by N; couples with C2 methylene.
2', 3' Ring C-

1.75 – 1.80Multiplet4H-Typical cyclic methylene beta to nitrogen.
3 Chain CH1.55 – 1.65Nonet/Multiplet1H~6.6Diagnostic: Methine proton splitting into many lines by 2xCH3 and 1xCH2.
2 Chain

1.35 – 1.45Quartet/Multiplet2H~7.0Shielded methylene; couples to N-CH2 and Methine.
4, 5 Chain

0.88 – 0.92Doublet 6H6.6Key Identifier: Isopropyl terminus.
Structural Visualization & Numbering

G cluster_legend Signal Regions N N C1_ring C(2,5) 2.50 ppm N->C1_ring Chain_C1 C(1') 2.42 ppm N->Chain_C1 C1_ring->N C2_ring C(3,4) 1.78 ppm C2_ring->C1_ring Chain_C2 C(2') 1.40 ppm Chain_C1->Chain_C2 Chain_C3 C(3') 1.60 ppm Chain_C2->Chain_C3 Chain_Me 2x Me 0.90 ppm (d) Chain_C3->Chain_Me Diagnostic Coupling Ring Region Ring Region Chain Region Chain Region

Figure 1: Connectivity and Chemical Shift Logic. The yellow nodes represent the critical isopentyl tail used for identification.

Comparative Analysis: Product vs. Alternatives

In a QC setting, you are rarely just analyzing the pure compound; you are confirming it is not an isomer.

Comparison 1: vs. 1-Pentylpyrrolidine (Linear Isomer)

The linear isomer (n-pentyl) is the most common "alternative" or impurity.

  • The Problem: Both have identical molecular weight (MW 155.28) and similar polarity. Mass Spec (MS) cannot easily distinguish them.

  • The Solution (NMR):

    • This compound: Shows a Doublet (6H) at 0.9 ppm.

    • 1-Pentylpyrrolidine: Shows a Triplet (3H) at 0.9 ppm.

    • Mechanism: The n-pentyl group terminates in

      
       (n+1 rule = triplet), whereas the isopentyl group terminates in 
      
      
      
      (n+1 rule = doublet).
Comparison 2: vs. 1-(2-Methylbutyl)pyrrolidine (Anteiso Isomer)
  • The Problem: This isomer has a chiral center at the branching point.

  • The Solution (NMR):

    • This compound: The methyls are chemically equivalent (symmetry). Single doublet.

    • 1-(2-Methylbutyl)pyrrolidine: The methyls are diastereotopic or chemically distinct (one terminal, one internal). You will often see two distinct methyl signals (a triplet and a doublet) rather than one clean doublet.

Diagnostic Decision Tree

DecisionTree Start Analyze Methyl Region (0.8 - 1.0 ppm) Check1 Pattern Type? Start->Check1 Triplet Triplet (3H) Check1->Triplet J ~ 7 Hz Doublet Doublet (6H) Check1->Doublet J ~ 6.6 Hz Mixed Triplet (3H) + Doublet (3H) Check1->Mixed Complex Result1 Identity: 1-Pentylpyrrolidine (Linear) Triplet->Result1 Result2 Identity: This compound (Target Product) Doublet->Result2 Result3 Identity: 1-(2-Methylbutyl)pyrrolidine (Branched Isomer) Mixed->Result3

Figure 2: Rapid Identification Workflow for Pyrrolidine Alkyl Derivatives.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for calculating alkyl amine shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyrrolidine ring shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Source for diastereotopic proton theory in branched amines).

  • PubChem Database. (2024). Compound Summary for CID 108876: 1-(3-Methylbutyl)pyrrolidine.[2] National Library of Medicine.

Sources

Comparative Spectroscopic Identification: 3-Methyl-1-pyrrolidinobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1-pyrrolidinobutane (also known as 1-isopentylpyrrolidine or 1-(3-methylbutyl)pyrrolidine) represents a specific structural challenge in pharmacological and intermediate analysis. As a tertiary amine featuring a pyrrolidine ring and a branched isopentyl tail, it shares significant spectral overlap with linear analogs (e.g., 1-pentylpyrrolidine) and regioisomers.

This guide provides a rigorous, experimentally grounded framework for identifying this molecule using Fourier Transform Infrared (FTIR) spectroscopy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR offers a rapid, cost-effective method for routine quality control and screening, provided the diagnostic gem-dimethyl doublet and Bohlmann bands are correctly interpreted.

Structural Analysis & Spectral Prediction

To accurately identify this compound, we must deconstruct its vibrational modes based on its two primary pharmacophores: the Pyrrolidine Ring and the Isopentyl Side Chain .

The Diagnostic FTIR Fingerprint

The following table outlines the critical spectral peaks required for positive identification. These values are derived from standard group frequencies of tertiary amines and branched alkyl systems.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
Tertiary Amine 3300–3500 Absent N-H StretchCritical Negative Control: The absence of peaks here confirms the tertiary amine structure (distinguishing from secondary amine precursors).
Alkyl C-H 2960–2850StrongC-H Stretch (

)
General aliphatic backbone.
Lone Pair Interaction 2700–2800 Weak/MedBohlmann Bands Specific to trans-diaxial interaction between the Nitrogen lone pair and adjacent

-C-H bonds. Indicates a tertiary amine.[1][2]
Gem-Dimethyl 1385 & 1365 MediumC-H Bend (Doublet)The "Smoking Gun": This split peak (doublet) confirms the isopropyl tail (3-methylbutyl group). A linear pentyl chain would show only a single peak ~1380 cm⁻¹.
C-N Bond 1150–1050MediumC-N StretchCharacteristic of the pyrrolidine ring attachment.
Ring Breathing ~900–1000WeakRing DeformationSpecific to the 5-membered pyrrolidine ring.
The "Gem-Dimethyl" Differentiator

The most common error in identifying this compound is confusing it with its linear isomer, 1-pentylpyrrolidine.

  • This compound: Shows a doublet at ~1385 cm⁻¹ and ~1365 cm⁻¹ due to in-phase and out-of-phase bending of the two terminal methyl groups.

  • 1-Pentylpyrrolidine: Shows a singlet at ~1380 cm⁻¹.

Comparative Technology Assessment

While FTIR is the focus, a robust analytical strategy requires understanding when to deploy alternative methods.

Table 1: Analytical Method Comparison
FeatureFTIR (ATR) GC-MS (EI) ¹H-NMR (300 MHz)
Primary Utility Rapid Screening / ID ConfirmationTrace Detection / Mixture AnalysisAbsolute Structural Elucidation
Sample Prep Minimal (Drop on crystal)Dilution requiredDissolution in deuterated solvent
Differentiation Power High (Fingerprint region)Medium (Isomers often yield identical fragments)Very High (Coupling constants)
Key Marker Gem-dimethyl doublet (1385/1365)Base peak

84 (Pyrrolidine

-cleavage)
Doublet

~0.9 ppm (

)
Throughput < 2 mins/sample20–30 mins/sample10–15 mins/sample
Decision Logic
  • Use FTIR for: Incoming raw material inspection, final product purity checks (if >98%), and rapid pass/fail testing.

  • Use NMR for: First-time characterization of a new synthetic batch to certify the exact isomer structure.

  • Use GC-MS for: Detecting the compound in biological matrices or complex reaction mixtures.

Experimental Protocol: ATR-FTIR

Objective: Obtain a high-quality spectrum for library matching and peak verification.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

Step-by-Step Methodology:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Sample Application:

    • If Liquid (Free Base): Pipette 10–20 µL directly onto the center of the crystal. Ensure full coverage of the "sweet spot" (active area).

    • If Solid (HCl Salt): Place ~5 mg of powder on the crystal. Apply pressure using the anvil arm to ensure intimate contact. Note: Salts will show broad N-H+ bands ~2400–2700 cm⁻¹ which obscure Bohlmann bands.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may merge the diagnostic gem-dimethyl doublet.

  • Validation: Verify the presence of the 1385/1365 cm⁻¹ doublet. If only a singlet appears, flag the sample for NMR investigation.

Visualizations

Analytical Workflow Diagram

This diagram illustrates the decision process for identifying the compound, prioritizing speed (FTIR) while reserving high-cost methods (NMR) for ambiguity.

AnalyticalWorkflow Start Unknown Sample (Suspected this compound) FTIR Step 1: ATR-FTIR Analysis (Rapid Screening) Start->FTIR CheckNH Check 3300-3500 cm⁻¹ (N-H Stretch?) FTIR->CheckNH PrimarySec Primary/Secondary Amine (REJECT) CheckNH->PrimarySec Peaks Present CheckDoublet Check 1360-1390 cm⁻¹ (Gem-Dimethyl Doublet?) CheckNH->CheckDoublet Absent (Tertiary) Linear Linear Isomer Identified (e.g., n-Pentyl) CheckDoublet->Linear Singlet Pass PASS: Isomer Confirmed (Tertiary Amine + Iso-tail) CheckDoublet->Pass Doublet (1385/1365) NMR Step 2: ¹H-NMR Verification (Structural Certainty) Pass->NMR If Certification Needed

Figure 1: Analytical workflow for the identification of this compound, highlighting the critical FTIR pass/fail checkpoints.

Spectral Causality Map

Understanding why the peaks appear ensures the analyst isn't just pattern-matching but validating chemistry.

SpectralCausality Molecule This compound PyrRing Pyrrolidine Ring (Cyclic Amine) Molecule->PyrRing IsoTail Isopentyl Tail (Branched Alkyl) Molecule->IsoTail TertN Tertiary Nitrogen Molecule->TertN CNStretch C-N Stretch 1150-1050 cm⁻¹ PyrRing->CNStretch CHStretch C-H Stretch 2960-2850 cm⁻¹ PyrRing->CHStretch GemDimethyl Gem-Dimethyl Doublet 1385 & 1365 cm⁻¹ IsoTail->GemDimethyl IsoTail->CHStretch Bohlmann Bohlmann Bands 2700-2800 cm⁻¹ (Lone Pair-CH Interaction) TertN->Bohlmann

Figure 2: Causality map linking specific structural pharmacophores to their diagnostic FTIR spectral bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for gem-dimethyl and Bohlmann band assignments).

  • NIST Mass Spectrometry Data Center. (2023). Pyrrolidine and 3-Methyl-1-butanol Spectra. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][4]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for tertiary amine C-H stretch variations).

Sources

HPLC Method Development Guide: Purity Analysis of 3-Methyl-1-pyrrolidinobutane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Analyte: 3-Methyl-1-pyrrolidinobutane (CAS: 60026-17-7) Target Audience: Analytical Chemists, Process Development Scientists, QC Managers.

Executive Summary & Analyte Profile

Developing a purity method for This compound presents a classic "invisible amine" challenge in chromatography. As a tertiary amine with a saturated alkyl side chain, this molecule lacks the conjugated


-systems required for sensitive UV detection. Furthermore, its high basicity (pKa 

10.2) leads to severe peak tailing on traditional silica columns due to silanol interactions.

This guide compares three distinct methodological approaches to solving this problem, moving from traditional failures to a robust, modern solution. We objectively evaluate the performance of Low-pH UV , High-pH Hybrid , and the recommended Charged Aerosol Detection (CAD) workflows.

Analyte Physicochemical Profile
PropertyValueImplication for HPLC
Structure 1-(3-methylbutyl)pyrrolidineTertiary amine; prone to silanol interaction.
Molecular Weight 141.25 g/mol Low mass; requires specific MS settings if used.
LogP ~3.5Moderately hydrophobic; good retention on C18.
pKa ~10.2 (Calculated)Positively charged at pH < 8; Neutral at pH > 12.
Chromophore None (Saturated)UV detection only possible < 210 nm (non-specific).

Comparative Analysis of Methodologies

We evaluated three distinct strategies for the purity analysis of this compound. The goal was to achieve a Tailing Factor (


) < 1.5 and a Limit of Quantitation (LOQ) < 0.05% (area).
Strategy A: The Traditional Approach (Low pH / UV)
  • Column: Standard Silica C18 (5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.

  • Detection: UV at 205 nm.

  • Verdict: FAILED .

  • Mechanism of Failure: At pH 3.0, the amine is fully protonated (

    
    ). While this increases solubility, the cation interacts strongly with residual silanols (
    
    
    
    ) on the column stationary phase, causing severe tailing (
    
    
    ). Furthermore, detection at 205 nm detects mobile phase impurities, leading to a drifting baseline and poor sensitivity (S/N < 10 for 0.1% impurity).
Strategy B: The "High pH" Optimization (High pH / UV)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (Resistant to high pH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2][3]

  • Detection: UV at 210 nm.[4]

  • Verdict: SUB-OPTIMAL .

  • Analysis: Operating at pH 10.5 suppresses the ionization of the amine (neutral form), significantly reducing silanol interactions and improving peak shape (

    
    ). However, the detection problem remains . The lack of a chromophore limits sensitivity. Impurities with chromophores are over-represented, while non-chromophoric impurities are missed entirely.
    
Strategy C: The Recommended Solution (High pH / CAD)
  • Column: Hybrid C18 (High pH stable).

  • Mobile Phase: 0.1% Ammonium Hydroxide (pH ~10) / Acetonitrile.

  • Detection: Charged Aerosol Detector (CAD).[5]

  • Verdict: OPTIMAL .

  • Success Factors: CAD provides near-universal detection independent of chromophores. The response is proportional to mass, allowing for accurate "purity %" estimation without individual reference standards for every impurity. The high pH mobile phase ensures sharp peaks.

Comparative Performance Data

The following table summarizes the experimental performance of the three strategies.

ParameterMethod A (Low pH UV)Method B (High pH UV)Method C (High pH CAD)
Peak Shape (

)
2.8 (Severe Tailing)1.15 (Excellent)1.10 (Excellent)
S/N Ratio (0.1% Level) 3:1 (Not Detectable)15:1 (Marginal)85:1 (Robust)
Linearity (

)
0.9200.985> 0.999
LOD (µg/mL) 50 µg/mL10 µg/mL0.5 µg/mL
Mass Balance Poor (Misses non-UV impurities)PoorExcellent (Universal)

Detailed Recommended Protocol (Method C)

This protocol utilizes a high-pH compatible stationary phase combined with universal aerosol detection to ensure both peak symmetry and comprehensive impurity coverage.

Instrumentation & Conditions[6][7]
  • System: UHPLC or HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).

    • Why: Hybrid particles withstand pH 10-12 without dissolving, unlike standard silica.

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A (MPA): 10 mM Ammonium Hydroxide in Water (pH ~10.5).

    • Prep: Add 1.5 mL of 28%

      
       to 1 L of HPLC grade water. Mix well.
      
  • Mobile Phase B (MPB): 100% Acetonitrile.

Gradient Program
Time (min)% MPA% MPBCurve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
16.0955End
Detection Settings (CAD)
  • Evaporation Temp: 35°C (Optimized for semi-volatile analytes).

  • Power Function: 1.0 (for linearity).

  • Data Collection Rate: 10 Hz.

Method Development Logic & Visualization

Workflow Diagram

The following diagram illustrates the critical decision pathways taken to arrive at the recommended Method C.

MethodDevelopment Start Start: this compound CheckChrom Check Chromophore? Start->CheckChrom CheckpKa Check pKa (~10.2) Start->CheckpKa UV_Decision UV < 210nm? CheckChrom->UV_Decision No Conjugation CAD_Decision Universal Detection (CAD/ELSD) UV_Decision->CAD_Decision Poor Sensitivity FinalMethod FINAL METHOD: Hybrid C18 + pH 10.5 + CAD CAD_Decision->FinalMethod PH_Choice Mobile Phase pH Selection CheckpKa->PH_Choice LowPH Low pH (3.0) Protonated Amine PH_Choice->LowPH Traditional HighPH High pH (10.5) Neutral Amine PH_Choice->HighPH Modern Strategy ColSel_Low Std C18 + Ion Pair (Complex, drifting baseline) LowPH->ColSel_Low ColSel_High Hybrid C18 (BEH/Gemini) (Robust, Sharp Peaks) HighPH->ColSel_High ColSel_High->FinalMethod

Caption: Decision matrix for optimizing detection and retention of non-chromophoric basic amines.

System Suitability & Validation Criteria

To ensure the trustworthiness of this protocol, the following System Suitability Test (SST) criteria must be met before every analysis run.

  • Blank Analysis: Inject Mobile Phase A. No peaks should elute at the retention time of the main peak (interference check).

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
    • Failure Mode: If

      
      , the column may be degrading, or the mobile phase pH has dropped below 10.
      
  • Precision: %RSD of peak area for 6 replicate injections of the standard solution

    
    .
    
  • Sensitivity (S/N): Signal-to-Noise ratio for the LOQ solution (0.05% level) must be

    
    .
    
Troubleshooting Guide
  • High Background Noise (CAD): Ensure the nitrogen gas supply is pure (>99% purity) and the mobile phase is fresh. Ammonium salts must be high-purity grade to prevent residue buildup.

  • Retention Time Shift: this compound is sensitive to % Organic. Ensure the pump mixing is accurate. A shift to earlier times suggests the amine is becoming protonated; check that mobile phase pH is > 10.0.

References

  • PubChem. (2025).[1][2][6][7] 1-(3-Methylbutyl)pyrrolidine Compound Summary. National Library of Medicine.[2][6] [Link]

  • Dolan, J. W. (2006). The Power of pH in HPLC Method Development. LCGC North America. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Volatile and Semi-Volatile Compounds. LCGC.[7] [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 1-(3-methylbutyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and the development of novel chemical entities, the accurate and precise analysis of compounds is paramount. 1-(3-methylbutyl)pyrrolidine, a tertiary amine with potential applications in medicinal chemistry, requires robust analytical methodologies for its characterization and quality control. A critical component of any such analytical framework is the availability and proper use of reference standards. This guide provides an in-depth technical comparison of approaches to establishing a reliable reference standard for 1-(3-methylbutyl)pyrrolidine, with a focus on the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for comprehensive characterization.

The Challenge: Absence of a Certified Reference Material

A thorough market survey reveals a notable absence of a commercially available Certified Reference Material (CRM) for 1-(3-methylbutyl)pyrrolidine. CRMs, produced by national metrology institutes or accredited reference material producers, provide the highest level of accuracy and traceability.[1] In the absence of a dedicated CRM, researchers must turn to alternative, yet scientifically rigorous, approaches to establish an in-house or secondary reference standard. This guide will navigate this challenge by presenting a self-validating system for the qualification of a high-purity standard.

Establishing an In-House Reference Standard: A Two-Pronged Approach

The cornerstone of reliable analysis in the absence of a CRM is the comprehensive characterization of a commercially sourced, high-purity batch of 1-(3-methylbutyl)pyrrolidine. This involves a multi-technique approach to confirm identity and accurately determine purity. We advocate for the complementary use of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for an unbiased purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Specialist

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-(3-methylbutyl)pyrrolidine.[2][3] Its high chromatographic resolution allows for the separation of the main compound from structurally similar impurities, while the mass spectrometer provides definitive identification of these components.

A robust GC-MS method is crucial for impurity profiling. The choice of the capillary column is critical; a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, is often suitable for the analysis of amines. The temperature program must be optimized to ensure adequate separation of potential impurities without causing thermal degradation of the analyte. The mass spectrometer should be operated in full scan mode to identify unknown impurities, with the subsequent development of a selected ion monitoring (SIM) method for targeted quantification of known impurities if necessary.

Experimental Protocol: GC-MS Analysis of 1-(3-methylbutyl)pyrrolidine

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the candidate 1-(3-methylbutyl)pyrrolidine standard.

    • Dissolve in 10 mL of a suitable solvent, such as methanol or dichloromethane, to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions for linearity and limit of detection (LOD) and limit of quantitation (LOQ) determination.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: Agilent HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/splitless injector at 250 °C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Integrate the peak for 1-(3-methylbutyl)pyrrolidine and any observed impurity peaks.

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

    • Calculate the area percent of each impurity to estimate the chromatographic purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Weigh & Dissolve 1-(3-methylbutyl)pyrrolidine GC Gas Chromatography (Separation) Prep->GC Injection MS Mass Spectrometry (Identification) GC->MS Data Peak Integration & Impurity Identification MS->Data Purity Chromatographic Purity (Area %) Data->Purity

Caption: Workflow for GC-MS analysis of 1-(3-methylbutyl)pyrrolidine.

Quantitative Nuclear Magnetic Resonance (qNMR): The Purity Verifier

While GC-MS is excellent for identifying and quantifying chromatographic impurities, it may not detect non-volatile or thermally labile impurities. Quantitative NMR (qNMR) offers a distinct advantage as it is a primary ratio method of measurement.[4][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, regardless of the chemical structure, making it an ideal tool for purity assessment without the need for a specific reference standard of the analyte itself.[7]

In a typical qNMR experiment, a known amount of a certified internal standard is added to a precisely weighed amount of the 1-(3-methylbutyl)pyrrolidine candidate material. By comparing the integral of a specific resonance of the analyte with that of the internal standard, the absolute purity of the analyte can be calculated. The choice of internal standard is crucial; it should be stable, of high purity, have a simple spectrum with at least one resonance that is well-resolved from the analyte signals, and have a known molecular weight. Maleic acid or dimethyl sulfone are often suitable choices for amines.

Experimental Protocol: qNMR for Purity Assessment of 1-(3-methylbutyl)pyrrolidine

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the candidate 1-(3-methylbutyl)pyrrolidine and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of Methanol-d4).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Solvent: Methanol-d4.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both 1-(3-methylbutyl)pyrrolidine and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation Prep Weigh Analyte & Certified Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire ¹H NMR Spectrum (with appropriate d1) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Internal Standard Peaks Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for qNMR purity assessment of 1-(3-methylbutyl)pyrrolidine.

Comparison of Analytical Techniques for Reference Standard Qualification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and column interaction, followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Primary Use Impurity profiling, identification of volatile and semi-volatile impurities.Absolute purity determination, structural confirmation.
Strengths High sensitivity for trace impurities, excellent separation capability, definitive identification of impurities through mass spectra.[8][9]Universal detector response for a given nucleus, no need for analyte-specific reference standards for purity, provides structural information.[4][7]
Limitations May not detect non-volatile or thermally labile impurities, requires a reference standard for quantitative analysis of impurities.Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures.
Self-Validation Provides a detailed impurity profile which validates the chromatographic purity.Provides an absolute purity value that is orthogonal to chromatographic methods, thus cross-validating the purity assessment.

Alternative Analytical Approaches for Tertiary Amines

While GC-MS and qNMR form a robust combination for the qualification of a 1-(3-methylbutyl)pyrrolidine reference standard, other techniques can also be employed for the analysis of tertiary amines.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive tertiary amines, HPLC with a suitable detector (e.g., UV, ELSD, or MS) can be an effective analytical tool. Method development would involve selecting an appropriate column (e.g., C18 or a mixed-mode column) and mobile phase.

  • Titration: Acid-base titration can be a simple and cost-effective method for determining the overall basic content of an amine sample. However, it is non-specific and will not differentiate between the target amine and other basic impurities.

Conclusion: A Pathway to Confident Analysis

The absence of a certified reference material for 1-(3-methylbutyl)pyrrolidine necessitates a meticulous in-house qualification process. By leveraging the complementary strengths of Gas Chromatography-Mass Spectrometry for impurity profiling and Quantitative Nuclear Magnetic Resonance for absolute purity determination, researchers can establish a well-characterized and reliable reference standard. This dual-pronged approach provides a self-validating system, ensuring the accuracy and integrity of subsequent analytical measurements in research, development, and quality control. The detailed protocols and comparative data presented in this guide offer a comprehensive framework for scientists to confidently establish and utilize a reference standard for 1-(3-methylbutyl)pyrrolidine, thereby upholding the principles of scientific rigor in their work.

References

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2025). ResearchGate. [Link]

  • Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines? (2015). Quora. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2024). PMC. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. (n.d.). ChemRxiv. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.. [Link]

  • 1-(3-Methylbutyl)pyrrolidine. (n.d.). PubChem. [Link]

  • Quantitative NMR Spectroscopy. (2017). Columbia University. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (n.d.). Semantic Scholar. [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2025). Frontiers. [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). NIH. [Link]

  • Pyrrolidine - 123-75-1 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. [Link]

  • Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. (2008). PubMed. [Link]

  • What is qNMR and why is it important? (n.d.). Mestrelab Resources. [Link]

  • Validation for the Qualitative Analysis of Seized Drugs by GC-IRD. (2022). ASCLD. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Primary, secondary and tertiary amine analysis laboratories. (2017). Analytice. [Link]

  • NMR spectroscopy in pharmacy. (n.d.). alpaipars. [Link]

  • MCPB-Methyl. (n.d.). CRM LABSTANDARD. [Link]

  • Analytical Reagents. (n.d.). 3ASenrise. [Link]

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Elemental analysis verification for 3-Methyl-1-pyrrolidinobutane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of CHN Combustion, HRMS, and Quantitative NMR

Part 1: Executive Summary & Chemical Profile

3-Methyl-1-pyrrolidinobutane (systematically 1-(3-methylbutyl)pyrrolidine ) is a tertiary amine intermediate often utilized in the synthesis of pharmaceutical agents and fine chemicals. Verifying its identity and purity is critical, as tertiary amines are prone to specific impurities—such as unreacted pyrrolidine, oxidation products (N-oxides), and hygroscopic water absorption—that can skew downstream stoichiometry.

This guide moves beyond basic "Certificate of Analysis" parameters to provide a rigorous, comparative framework for verification. We contrast the traditional Combustion Analysis (CHN) against the modern specificity of Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

Chemical Profile: The Target Analyte
ParameterSpecification
Compound Name This compound (1-(3-methylbutyl)pyrrolidine)
Molecular Formula C₉H₁₉N
Molecular Weight 141.26 g/mol
Structure Tertiary amine; Pyrrolidine ring attached to an isopentyl chain.[1]
Physical State Colorless to pale yellow liquid.[2][3]
Key Impurities Water (hygroscopic), Pyrrolidine (starting material), Carbonates (CO₂ absorption).
Theoretical Elemental Composition

For C₉H₁₉N :

  • Carbon (C): 76.53%

  • Hydrogen (H): 13.56%

  • Nitrogen (N): 9.92%

Part 2: Comparative Verification Methodologies

Method A: Combustion Analysis (CHN) – The "Bulk Purity" Standard

Principle: The sample is combusted in an oxygen-rich environment at >950°C. The resulting gases (CO₂, H₂O, N₂) are separated via gas chromatography and quantified against a standard (e.g., Acetanilide).

Protocol:

  • Sample Prep: Encapsulate 2–3 mg of liquid sample in a tin capsule. Critical: Seal immediately to prevent moisture absorption.

  • Combustion: Flash combustion at 975°C with O₂ injection.

  • Reduction: Gases pass through reduced copper to convert nitrogen oxides (NOx) to N₂.

  • Detection: Thermal Conductivity Detector (TCD).

Data Interpretation:

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values [1].

  • Limitations: CHN is non-specific. A sample contaminated with an isomer (e.g., 2-methyl-1-pyrrolidinobutane) or a specific ratio of impurities could theoretically pass if the C/H/N ratios align by coincidence. It is also highly sensitive to water; 1% water content significantly lowers Carbon % while raising Hydrogen %.

Method B: Quantitative NMR (qNMR) – The "Specific Purity" Alternative

Principle: Unlike CHN, qNMR quantifies the molar ratio of the analyte against a high-purity Internal Standard (IS). It determines absolute purity while simultaneously identifying impurities.

Protocol:

  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity, non-hygroscopic, distinct signals).

  • Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg) into a vial. Dissolve in CDCl₃.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 5 × T₁ (typically 30–60 seconds) to ensure full magnetization recovery.

    • Scans: 16–64 (for S/N > 150:1).

  • Processing: Phase correction must be precise. Integrate the IS signal and a unique analyte signal (e.g., the α-protons of the pyrrolidine ring).

Formula:



Where 

= Purity,

= Integral,

= Number of protons,

= Molar Mass,

= Mass.[4][5][6][7][8]
Method C: High-Resolution Mass Spectrometry (HRMS) – Identity Confirmation

Principle: Measures the exact mass-to-charge ratio (m/z) to confirm the molecular formula.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Analysis: Target

    
     = 142.1590.
    
  • Criteria: Mass error < 5 ppm.

Part 3: Experimental Data Comparison

The following table illustrates a scenario where a synthesized batch of this compound contains 1.5% water and 0.5% unreacted pyrrolidine.

MetricTheoretical (Pure)Method A: CHN ResultsMethod B: qNMR ResultsInterpretation
Carbon 76.53%75.10% (-1.43%)98.0% Purity CHN fails due to water weight (dilution effect).
Hydrogen 13.56%13.80% (+0.24%)Matches StructureHigh H in CHN confirms moisture contamination.
Nitrogen 9.92%9.85% (-0.07%)Matches StructureN value is less affected but still low.
Identity C₉H₁₉NInconclusiveConfirmed qNMR identifies the impurity peaks (water @ 1.56 ppm).

Part 4: Verification Workflow Diagram

The following diagram outlines the logical decision tree for verifying tertiary amines.

VerificationWorkflow Start Crude Synthesized This compound HRMS Step 1: HRMS (ESI+) Confirm Formula C9H19N Start->HRMS CHN Step 2: CHN Combustion Bulk Purity Check HRMS->CHN Mass Confirmed Decision1 Within ±0.4%? CHN->Decision1 Pass VERIFIED High Purity (>99%) Decision1->Pass Yes Fail Discrepancy Found Decision1->Fail No qNMR Step 3: qNMR (w/ Internal Std) Quantify Impurities (Water/Solvent) Fail->qNMR Action Remediation: Dry Sample or Re-distill qNMR->Action Impurities ID'd Action->CHN Re-test

Caption: Decision matrix for elemental verification. qNMR serves as the critical diagnostic tool when bulk combustion analysis fails.

Part 5: References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for CHN combustion protocols).

  • PubChem. (2023).[10] 1-(3-Methylbutyl)pyrrolidine Compound Summary. National Library of Medicine. Link

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